molecular formula C23H37NO7 B15587719 Carmichaenine B

Carmichaenine B

Cat. No.: B15587719
M. Wt: 439.5 g/mol
InChI Key: IVNCQHJFFGCDLK-YLDGKFAESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carmichaenine B is a useful research compound. Its molecular formula is C23H37NO7 and its molecular weight is 439.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H37NO7

Molecular Weight

439.5 g/mol

IUPAC Name

(1S,2S,3R,4S,5S,6S,8S,9R,10R,13S,16S,17R,18R)-11-ethyl-13-(hydroxymethyl)-6,18-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol

InChI

InChI=1S/C23H37NO7/c1-4-24-9-20(10-25)6-5-13(26)23-18(20)16(31-3)14(19(23)24)21(28)8-12(30-2)11-7-22(23,29)17(21)15(11)27/h11-19,25-29H,4-10H2,1-3H3/t11-,12+,13+,14+,15+,16+,17-,18-,19-,20+,21+,22+,23+/m1/s1

InChI Key

IVNCQHJFFGCDLK-YLDGKFAESA-N

Origin of Product

United States

Foundational & Exploratory

Carmichaenine B: A Technical Guide to its Natural Source and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine B is a C19-diterpenoid alkaloid, a class of structurally complex and pharmacologically significant natural products. As with many compounds in this family, this compound is found in plants of the genus Aconitum, which have a long history of use in traditional medicine, particularly in Asia. The intricate molecular architecture of these alkaloids presents a formidable challenge for synthetic chemists, making their isolation from natural sources and the elucidation of their biosynthetic pathways critical areas of research. This technical guide provides a comprehensive overview of the natural source of this compound, detailed methodologies for its isolation, and the current understanding of its biosynthesis, tailored for researchers and professionals in drug development and natural product chemistry.

Natural Source

The primary natural source of this compound is the plant Aconitum carmichaelii Debx., a member of the Ranunculaceae family.[1][2][3] Specifically, a group of five new C19-diterpenoid alkaloids, designated carmichaenine A-E, including this compound, have been isolated from the aerial parts of this plant. While the roots of A. carmichaelii, known as "Fuzi" and "Chuanwu" in traditional Chinese medicine, are well-known sources of various diterpenoid alkaloids, the aerial parts also serve as a valuable source for a diverse array of these compounds.[2]

Isolation and Purification of this compound

The isolation of this compound from Aconitum carmichaelii involves a multi-step process of extraction and chromatographic separation. The following is a generalized experimental protocol based on methods for isolating diterpenoid alkaloids from this plant.

Experimental Protocol: Isolation of Diterpenoid Alkaloids from Aconitum carmichaelii
  • Extraction:

    • Air-dried and powdered aerial parts of Aconitum carmichaelii are subjected to extraction with a polar solvent, typically 95% ethanol, under reflux for several hours. This process is usually repeated multiple times to ensure exhaustive extraction of the alkaloids.

    • The resulting ethanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in an aqueous solution and subjected to sequential partitioning with solvents of increasing polarity. This typically involves:

      • An initial wash with a non-polar solvent like petroleum ether to remove lipids and other non-polar compounds.

      • Extraction with a medium-polarity solvent such as ethyl acetate (B1210297) to isolate a fraction enriched with diterpenoid alkaloids.

      • Finally, extraction with a more polar solvent like n-butanol to recover any remaining polar alkaloids.

  • Chromatographic Separation:

    • The ethyl acetate fraction, which is expected to contain this compound, is subjected to multiple rounds of column chromatography for purification.

    • Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of chloroform (B151607) and methanol. The polarity of the eluent is gradually increased to separate the complex mixture of alkaloids into several fractions based on their polarity.

    • Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified using size-exclusion chromatography on a Sephadex LH-20 column, typically with a methanol-chloroform mixture as the eluent.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is often achieved using preparative HPLC with a C18 reversed-phase column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifying agent like formic acid or trifluoroacetic acid.

Experimental Workflow

Isolation_Workflow Plant_Material Powdered Aerial Parts of Aconitum carmichaelii Extraction Ethanol Extraction (reflux) Plant_Material->Extraction Crude_Extract Crude Ethanolic Extract Extraction->Crude_Extract Solvent_Partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) Crude_Extract->Solvent_Partitioning EtOAc_Fraction Ethyl Acetate Fraction Solvent_Partitioning->EtOAc_Fraction Silica_Gel Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Carmichaenine_B Pure this compound Prep_HPLC->Carmichaenine_B

Figure 1. General experimental workflow for the isolation of this compound.

Structural Elucidation and Quantitative Data

The structure of this compound was determined through extensive spectroscopic analysis, primarily using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Compound Molecular Formula Molecular Weight CAS Number
This compoundC23H37NO7439.54 g/mol 2065228-60-4

Table 1: Physicochemical Properties of this compound.

Technique Purpose
1H NMRDetermination of the proton framework of the molecule.
13C NMRDetermination of the carbon skeleton of the molecule.
COSYCorrelation of coupled protons.
HSQCCorrelation of protons to their directly attached carbons.
HMBCCorrelation of protons to carbons over two to three bonds.
HRMSDetermination of the exact molecular formula.

Table 2: Spectroscopic Techniques for the Structural Elucidation of this compound.

Biosynthesis of this compound

The biosynthesis of C19-diterpenoid alkaloids like this compound is a complex pathway that is not yet fully elucidated. However, significant progress has been made in understanding the general steps involved, primarily through transcriptome analysis of Aconitum species.

The pathway begins with the universal precursor of diterpenes, geranylgeranyl pyrophosphate (GGPP), which is formed through the methylerythritol phosphate (B84403) (MEP) and mevalonate (B85504) (MVA) pathways.

Key Biosynthetic Steps
  • Diterpene Scaffold Formation:

    • GGPP is first cyclized by a class II diterpene synthase, ent-copalyl diphosphate (B83284) synthase (CPS) , to form ent-copalyl diphosphate (ent-CPP).

    • ent-CPP is then further cyclized by a class I diterpene synthase, kaurene synthase-like (KSL) , to generate the characteristic tetracyclic diterpene skeleton.

  • Oxidative Modifications:

    • The diterpene scaffold undergoes a series of oxidative modifications, including hydroxylations and other functional group introductions. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) . The specific CYP450s involved in the biosynthesis of this compound have yet to be definitively identified.

  • Nitrogen Incorporation:

    • A key step in the formation of diterpenoid alkaloids is the incorporation of a nitrogen atom, which is believed to be derived from an amino acid, to form the characteristic N-bridge.

  • Tailoring Reactions:

    • Further structural diversity is achieved through various "tailoring" reactions, such as methylations, acetylations, and benzoylations, which are catalyzed by enzymes like O-methyltransferases (OMTs) and acyltransferases .

Putative Biosynthetic Pathway

Biosynthesis_Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP CPS Diterpene_Scaffold C19-Diterpene Scaffold ent_CPP->Diterpene_Scaffold KSL Modified_Scaffold Oxidized Diterpene Scaffold Diterpene_Scaffold->Modified_Scaffold CYP450s Nitrogen_Incorporation Nitrogen-containing Intermediate Modified_Scaffold->Nitrogen_Incorporation Aminotransferase Carmichaenine_B This compound Nitrogen_Incorporation->Carmichaenine_B Tailoring Enzymes (OMTs, Acyltransferases)

Figure 2. Putative biosynthetic pathway of this compound.

Conclusion

This compound represents a fascinating example of the chemical diversity found within the Aconitum genus. While its natural source has been identified and general methods for its isolation are established, further research is needed to develop high-yielding purification protocols and to fully elucidate the specific enzymatic steps in its biosynthetic pathway. A deeper understanding of the biosynthesis of this compound and other diterpenoid alkaloids will not only provide insights into plant secondary metabolism but may also open up avenues for the biotechnological production of these valuable compounds for pharmaceutical applications. The information presented in this guide serves as a foundational resource for researchers embarking on the study of this intriguing natural product.

References

Unveiling Carmichaenine B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the diterpenoid alkaloid Carmichaenine B. While extensive research on this specific compound is limited in publicly accessible literature, this document compiles the available information regarding its physical and chemical properties, and outlines general experimental protocols for the isolation and characterization of similar compounds from its natural source, Aconitum carmichaelii.

Core Physical and Chemical Properties

This compound is a diterpenoid alkaloid identified from the plant species Aconitum carmichaelii. The fundamental chemical identifiers for this compound are summarized below.

PropertyValueSource
CAS Number 2065228-60-4Supplier Data
Molecular Formula C₂₃H₃₇NO₇Supplier Data
Molecular Weight 439.5 g/mol Supplier Data
Purity ≥98% (via HPLC)Supplier Data
Storage Conditions 2-8°CSupplier Data

Note: Specific experimental data on properties such as melting point and solubility for this compound are not currently available in the reviewed literature.

Experimental Landscape: Isolation and Characterization

Detailed experimental protocols for the isolation and structural elucidation of this compound are not explicitly published. However, the general methodology for isolating diterpenoid alkaloids from Aconitum carmichaelii provides a foundational framework for researchers.

General Isolation Protocol for Diterpenoid Alkaloids from Aconitum carmichaelii

The isolation of diterpenoid alkaloids from Aconitum carmichaelii typically involves a multi-step process of extraction and chromatographic separation. The following workflow represents a generalized protocol based on studies of similar compounds from this plant.

G plant_material Dried and Powdered Aconitum carmichaelii Roots extraction Solvent Extraction (e.g., Ethanol (B145695), Methanol) plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract acid_base_partition Acid-Base Partitioning crude_extract->acid_base_partition alkaloid_fraction Total Alkaloid Fraction acid_base_partition->alkaloid_fraction column_chromatography Column Chromatography (Silica Gel, Alumina) alkaloid_fraction->column_chromatography fractions Eluted Fractions column_chromatography->fractions further_purification Further Purification (e.g., HPLC, Prep-TLC) fractions->further_purification isolated_compounds Isolated Diterpenoid Alkaloids (including this compound) further_purification->isolated_compounds structure_elucidation Structural Elucidation isolated_compounds->structure_elucidation spectroscopic_analysis Spectroscopic Analysis (NMR, MS, IR) structure_elucidation->spectroscopic_analysis

Caption: Generalized workflow for the isolation of diterpenoid alkaloids.

Key Experimental Steps:
  • Extraction: The dried and powdered plant material, typically the roots of Aconitum carmichaelii, is subjected to extraction with an organic solvent such as ethanol or methanol. This process yields a crude extract containing a complex mixture of phytochemicals.

  • Acid-Base Partitioning: To selectively isolate the alkaloids, an acid-base partitioning method is commonly employed. The crude extract is dissolved in an acidic aqueous solution, which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. The aqueous layer is then separated and basified, causing the alkaloids to precipitate or be extractable with an immiscible organic solvent.

  • Chromatographic Separation: The resulting total alkaloid fraction is then subjected to various chromatographic techniques to separate the individual compounds.

    • Column Chromatography: Initial separation is often achieved using column chromatography with stationary phases like silica (B1680970) gel or alumina, and a gradient of mobile phases with increasing polarity.

    • High-Performance Liquid Chromatography (HPLC): For final purification and to obtain high-purity compounds like this compound, preparative or semi-preparative HPLC is essential.

Structural Elucidation

The definitive structure of an isolated compound like this compound is determined through a combination of spectroscopic methods:

  • Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC), are crucial for elucidating the complete carbon-hydrogen framework and the stereochemistry of the molecule.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with this compound. Diterpenoid alkaloids from Aconitum species are known to exhibit a wide range of pharmacological and toxicological effects, often targeting ion channels and receptors in the nervous and cardiovascular systems. However, without specific studies on this compound, any such activities remain speculative.

The following diagram illustrates a hypothetical logical relationship for future research into the biological effects of this compound.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies cell_lines Target Cell Lines bioassays Biological Assays (e.g., Cytotoxicity, Enzyme Inhibition) cell_lines->bioassays signaling_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) bioassays->signaling_analysis animal_models Animal Models signaling_analysis->animal_models pk_pd_studies Pharmacokinetic/ Pharmacodynamic Studies animal_models->pk_pd_studies toxicology Toxicological Evaluation animal_models->toxicology carmichaenine_b This compound carmichaenine_b->cell_lines

Caption: Proposed research workflow for investigating the biological activity of this compound.

Future Directions

The current body of knowledge on this compound is limited, presenting a clear opportunity for further research. Key areas for future investigation include:

  • Complete Physicochemical Characterization: Detailed experimental determination of melting point, solubility in various solvents, and comprehensive spectral analysis (NMR, IR, MS, UV-Vis).

  • Biological Screening: A broad-based screening of this compound against various cell lines and biological targets to identify potential pharmacological activities.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which this compound may exert any identified biological effects.

  • Toxicological Assessment: In-depth evaluation of the potential toxicity of this compound, a critical aspect for any compound derived from the Aconitum genus.

This technical guide provides a starting point for researchers embarking on the study of this compound. The elucidation of its properties and biological functions will contribute to the broader understanding of diterpenoid alkaloids and their potential applications in medicine and pharmacology.

Carmichaenine B: An Analysis of a Data-Deficient Compound

Author: BenchChem Technical Support Team. Date: December 2025

Despite a confirmed chemical identity, a comprehensive review of publicly available scientific literature and databases reveals a significant lack of in-depth technical information for Carmichaenine B (CAS Number: 2065228-60-4). This scarcity of data prevents the creation of a detailed technical guide or whitepaper as requested, as crucial information regarding its biological activity, mechanism of action, and experimental protocols remains largely unpublished or inaccessible.

Chemical and Physical Properties

This compound has a confirmed molecular formula of C23H37NO7 and a molecular weight of 439.5 g/mol .[1][2] Its systematic IUPAC name is 11-ethyl-13-(hydroxymethyl)-6,18-dimethoxy-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecane-2,4,8,16-tetrol.[1] The compound is listed by some chemical suppliers as a synthetic product.[2]

PropertyValueReference
CAS Number2065228-60-4[1][2]
Molecular FormulaC23H37NO7[1][2]
Molecular Weight439.5 g/mol [1][2]
IUPAC Name11-ethyl-13-(hydroxymethyl)-6,18-dimethoxy-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecane-2,4,8,16-tetrol[1]

Biological and Pharmacological Data: A Notable Absence

Extensive searches for the biological activity, mechanism of action, and pharmacological profile of this compound have yielded no specific results. The scientific literature and prominent databases lack any studies detailing its effects on biological systems, potential therapeutic applications, or toxicological properties. This absence of information is a critical barrier to understanding the compound's potential relevance for researchers, scientists, and drug development professionals.

Experimental Protocols and Synthesis

Signaling Pathways and Logical Relationships

Due to the complete lack of data on the biological activity and mechanism of action of this compound, it is impossible to create any diagrams of associated signaling pathways or experimental workflows. The creation of such visualizations is contingent on the availability of experimental data demonstrating the compound's interactions with specific cellular or molecular targets.

Conclusion for the Research Community

This compound, with the CAS number 2065228-60-4, represents a compound for which there is a significant information gap in the public scientific domain. While its basic chemical identity is established, the absence of any published biological, pharmacological, and detailed synthetic data makes it an unknown entity in terms of its potential applications or risks. For researchers, scientists, and drug development professionals, this compound remains an unexplored area of chemical space. Further investigation and publication of primary research are required to elucidate the properties of this compound and determine any potential scientific value.

References

Spectroscopic and Mechanistic Insights into Carmichaenine B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine B is a diterpenoid alkaloid belonging to the Aconitum genus. These compounds are of significant interest to the scientific community due to their complex chemical structures and potent biological activities. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound and related Aconitum alkaloids, along with an exploration of their known interactions with cellular signaling pathways. While specific raw spectroscopic data for this compound is not extensively available in the public domain, this document outlines the standard methodologies used for its characterization and presents illustrative data based on closely related analogues.

Spectroscopic Data of this compound and Related Aconitum Alkaloids

The structural elucidation of complex natural products like this compound relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the intricate carbon-hydrogen framework of organic molecules. For Aconitum alkaloids, ¹H NMR and ¹³C NMR are fundamental.

Table 1: Representative ¹H NMR Data for Aconitum Alkaloids

Proton TypeTypical Chemical Shift (δ) ppm
Methyl (CH₃)0.8 - 1.5
Methylene (CH₂)1.2 - 2.5
Methine (CH)2.0 - 4.0
Protons attached to heteroatoms (e.g., O-CH, N-CH)3.0 - 5.0
Aromatic Protons (if present)6.5 - 8.5
Aldehyde Proton (if present)9.0 - 10.0
Hydroxyl (OH) / Amine (NH)Variable, broad

Table 2: Representative ¹³C NMR Data for Aconitum Alkaloids

Carbon TypeTypical Chemical Shift (δ) ppm
Alkyl C10 - 50
Alkoxy C50 - 90
Olefinic C100 - 150
Aromatic C110 - 160
Carbonyl C (Ester, Amide)160 - 180
Carbonyl C (Aldehyde, Ketone)190 - 220
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation.

Table 3: Expected Mass Spectrometry Data for this compound

TechniqueIonization ModeExpected Observation
High-Resolution Mass Spectrometry (HRMS)Electrospray Ionization (ESI)[M+H]⁺ ion corresponding to the exact mass of this compound (C₂₃H₃₇NO₇ + H)
Tandem Mass Spectrometry (MS/MS)Collision-Induced Dissociation (CID)Fragmentation pattern revealing losses of functional groups such as H₂O, CO, and side chains.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within a molecule based on their characteristic absorption of infrared radiation.

Table 4: Characteristic Infrared Absorption Frequencies for Aconitum Alkaloids

Functional GroupWavenumber (cm⁻¹)
O-H (alcohols, phenols)3200 - 3600 (broad)
N-H (amines)3300 - 3500
C-H (alkanes)2850 - 3000
C=O (esters, ketones)1700 - 1750
C=C (alkenes)1620 - 1680
C-O (ethers, esters, alcohols)1050 - 1300

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following are generalized protocols for the analysis of Aconitum alkaloids.

NMR Spectroscopy
  • Sample Preparation: A sample of the purified alkaloid (1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Data is acquired on a high-field NMR spectrometer (typically 400 MHz or higher).

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single peaks for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required.

  • 2D NMR Experiments: To establish connectivity and spatial relationships, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) often with the addition of a small amount of acid (e.g., formic acid) to promote ionization.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system is commonly used.

  • Data Acquisition: The sample is introduced into the ion source (typically ESI). The mass analyzer is scanned over a specific mass-to-charge (m/z) range to detect the molecular ion and its fragments. For MS/MS, the parent ion of interest is selected and subjected to fragmentation.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl, KBr), as a KBr pellet, or dissolved in a suitable solvent.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum is first collected. The sample is then scanned, and the resulting spectrum is reported in terms of transmittance or absorbance versus wavenumber.

Signaling Pathways and Logical Relationships

Aconitum alkaloids are known to exert their biological effects by modulating various cellular signaling pathways. The following diagrams illustrate key interactions.

Aconitum_Alkaloid_Signaling cluster_cell Cell Aconitum Aconitum Alkaloids VGSC Voltage-Gated Sodium Channels Aconitum->VGSC Binds and Activates Nrf2_Keap1 Nrf2-Keap1 Complex Aconitum->Nrf2_Keap1 Induces Dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element Nrf2->ARE Translocates to Nucleus and Binds Gene_Expression Gene Expression (e.g., MRP2, BCRP) ARE->Gene_Expression Promotes

Caption: Interaction of Aconitum alkaloids with cellular targets.

The diagram above illustrates two primary mechanisms of action for Aconitum alkaloids. They are known to bind to and activate voltage-gated sodium channels, leading to their neurotoxic and cardiotoxic effects. Additionally, some Aconitum alkaloids can induce the dissociation of the Nrf2-Keap1 complex.[1] This allows the transcription factor Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE), thereby promoting the expression of genes involved in cellular protection, such as multidrug resistance-associated proteins (MRP2) and breast cancer resistance protein (BCRP).[1]

Experimental_Workflow cluster_workflow Spectroscopic Analysis Workflow Start Purified this compound NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR MS Mass Spectrometry (HRMS, MS/MS) Start->MS IR IR Spectroscopy Start->IR Data_Analysis Data Interpretation and Structure Elucidation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure Confirmed Structure of This compound Data_Analysis->Structure

Caption: General workflow for the spectroscopic characterization of this compound.

This workflow outlines the logical progression of experiments for the structural elucidation of a natural product like this compound. The purified compound is subjected to a battery of spectroscopic techniques, and the collective data is then analyzed to determine the final chemical structure.

Conclusion

The structural characterization and mechanistic understanding of this compound and other Aconitum alkaloids are crucial for their potential development as pharmacological agents or for mitigating their toxicity. While a complete public dataset for this compound remains to be consolidated, the experimental and analytical frameworks presented in this guide provide a solid foundation for researchers in the field. The continued application of advanced spectroscopic and biological techniques will undoubtedly shed more light on the intricate properties of this fascinating class of natural products.

References

literature review of diterpenoid alkaloids from Aconitum

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Diterpenoid Alkaloids from Aconitum

Introduction

The genus Aconitum, belonging to the Ranunculaceae family, encompasses over 350 species, commonly known as monkshood or wolfsbane.[1] These plants have a long history in traditional medicine, particularly in Traditional Chinese Medicine (TCM), for treating conditions like rheumatoid arthritis, joint pain, and inflammation.[2][3] The primary chemical constituents responsible for both the therapeutic effects and the infamous toxicity of Aconitum are diterpenoid alkaloids.[2][4] These complex nitrogen-containing compounds are characterized by a C19 norditerpenoid or a C20 diterpenoid skeleton.[5]

Aconitine (B1665448), the first alkaloid isolated from Aconitum in 1833, is a prominent example of the dual nature of these compounds.[1][6] It exhibits potent analgesic, anti-inflammatory, and cardiotonic properties, but also severe cardiotoxicity and neurotoxicity.[4][6][7] This review provides a comprehensive overview of the classification, bioactivities, toxicological mechanisms, and structure-activity relationships of diterpenoid alkaloids from Aconitum, aimed at researchers, scientists, and professionals in drug development.

Classification of Diterpenoid Alkaloids

Diterpenoid alkaloids from Aconitum are structurally complex and are broadly categorized based on the carbon framework of their skeleton. To date, more than 1000 such alkaloids have been identified.[1] The main classes are:

  • C19-Diterpenoid Alkaloids : Also known as norditerpenoid alkaloids, these are the most common type and are characterized by a hexacyclic structure. They are further subdivided into types like aconitine, lycoctonine, and lappaconitine (B608462).[4][8]

  • C20-Diterpenoid Alkaloids : These alkaloids, such as the atisine (B3415921) type, possess a different skeletal structure compared to the C19 type.[4][9]

  • C18-Diterpenoid Alkaloids : A smaller class of alkaloids.[4][10]

  • Bis-diterpenoid Alkaloids : Dimers formed from two diterpenoid alkaloid monomers.

G A Aconitum Diterpenoid Alkaloids B C19-Diterpenoid (Norditerpenoid) A->B C C20-Diterpenoid A->C D C18-Diterpenoid A->D E Bis-diterpenoid A->E B1 Aconitine Type (e.g., Aconitine, Mesaconitine) B->B1 B2 Lycoctonine Type (e.g., Methyllycaconitine) B->B2 B3 Lappaconitine Type (e.g., Lappaconitine) B->B3 C1 Atisine Type (e.g., Atisine) C->C1

Pharmacological Activities

Diterpenoid alkaloids exhibit a wide spectrum of pharmacological effects, making them subjects of intense research for drug discovery.[2][3]

Analgesic and Anti-inflammatory Activity

Many Aconitum species and their isolated alkaloids are well-characterized for their potent analgesic and anti-inflammatory properties.[1] Bulleyaconitine A and lappaconitine are two diterpenoid alkaloids that have been used clinically in China for their analgesic effects.[11] Their mechanism is partly attributed to the inactivation of voltage-gated sodium channels, which prevents pain signal transmission.[11] Aconitine-type alkaloids, in particular, show significant anti-inflammatory effects by regulating the expression of various cytokines.[4][6]

Cardiotonic and Antiarrhythmic Effects

Certain diterpenoid alkaloids demonstrate positive inotropic effects on the heart.[4][6] For example, some compounds have been shown to enhance cardiac function and protect against ischemia-reperfusion injury in isolated rat hearts.[4][6] Conversely, other alkaloids like lappaconitine have been utilized for their antiarrhythmic properties.[12]

Antitumor Activity

A growing body of evidence suggests that diterpenoid alkaloids possess significant antitumor properties.[4] Various C19 and C20-diterpenoid alkaloids and their derivatives have been evaluated for their cytotoxicity against human tumor cell lines, including those for colon adenocarcinoma (HCT8), breast cancer (MCF-7), and hepatoblastoma (HepG2).[4][13] Some C20-diterpenoid alkaloid derivatives have shown potent suppressive effects against Non-Hodgkin's lymphoma (Raji) cells by inhibiting key signaling kinases and inducing cell cycle arrest.[9][13]

Neuropharmacological Effects

Diterpenoid alkaloids have profound effects on the central and peripheral nervous systems.[11] While their neurotoxicity is a major concern, some alkaloids exhibit neuroprotective effects. For instance, Apetelrine B, isolated from Aconitum apetalum, showed good neuroprotective effects in H2O2-treated SH-SY5Y cells, potentially by inhibiting apoptosis.[14][15] Others, like methyllycaconitine, have a high affinity for nicotinic acetylcholine (B1216132) receptors (nAChR), influencing a range of neurological functions.[11]

Toxicology and Detoxification

The high toxicity of Aconitum alkaloids, particularly the diester-diterpenoid alkaloids (DDAs) like aconitine, mesaconitine, and hypaconitine, severely limits their clinical application.[5][16]

Mechanism of Toxicity

The primary toxic mechanism of DDAs involves their interaction with voltage-gated sodium channels (VSSCs) in the cell membranes of excitable tissues like the myocardium, nerves, and muscles.[5][8] These alkaloids bind to site 2 on the alpha-subunit of the channel, inhibiting its inactivation and causing a persistent influx of sodium ions.[5] This leads to continuous cell depolarization, resulting in life-threatening cardiotoxicity (e.g., ventricular arrhythmias, fibrillation) and neurotoxicity (e.g., paresthesia, muscle paralysis).[7][17]

G cluster_membrane Cell Membrane VSSC Voltage-Gated Sodium Channel (VSSC) Inactivation Inactivation Prevented VSSC->Inactivation Inhibits Aconitine Aconitine (DDA) Binding Binds to VSSC (Site 2) Aconitine->Binding Binding->VSSC Influx Persistent Na+ Influx Inactivation->Influx Depolarization Prolonged Depolarization Influx->Depolarization Toxicity Cardiotoxicity & Neurotoxicity Depolarization->Toxicity

Detoxification

Traditional processing methods, such as boiling or steaming the raw aconite root, are employed to reduce its toxicity.[18] These methods hydrolyze the highly toxic diester alkaloids into less toxic monoester alkaloids (MDAs) and even non-toxic amino-alcohol alkaloids.[8][18] For example, the hydrolysis of aconitine (a DDA) yields benzoylaconine (B606023) (an MDA) and further hydrolysis produces aconine, which is nearly non-toxic but also lacks analgesic activity.[8]

Structure-Activity Relationships (SAR)

The biological activity and toxicity of diterpenoid alkaloids are intricately linked to their chemical structure. Key SAR findings include:

  • Ester Groups : The ester groups at positions C-8 (acetate) and C-14 (benzoyl) are critical for the high toxicity of aconitine-type DDAs.[8] Hydrolysis of these ester groups significantly reduces toxicity.[8]

  • Oxygen-containing Groups : The methoxy (B1213986) groups at C-1, C-6, C-16, and C-18, as well as the hydroxyl group at C-13, also contribute to the overall toxicity.[8]

  • C-11 Position : For C20-diterpenoid alkaloids, substitutions at the C-11 position have been shown to be important for antitumor properties and for reducing toxicity to healthy cells like hematopoietic stem cells.[9]

  • Aromatic Groups : Diterpenoid alkaloids with an aroyl or aroyloxy group at the C-14 position exhibit significantly higher analgesic potential than those with the same group at the C-4 position.[1]

Data Presentation

The following tables summarize key quantitative data on the biological activities of selected Aconitum diterpenoid alkaloids.

Table 1: Antitumor Activity of Diterpenoid Alkaloids

CompoundAlkaloid TypeCell LineActivityIC50 / Effective Conc.Reference
11-m-Trifluoromethylbenzoyl-pseudokobusineC20-DiterpenoidRaji (Non-Hodgkin's lymphoma)Growth Suppression2.2 µg/mL[9]
11-Anisoyl-pseudokobusineC20-DiterpenoidRaji (Non-Hodgkin's lymphoma)Growth Suppression2.4 µg/mL[9]
Aconitine, Cpd 16, Cpd 17C19-DiterpenoidHCT8, MCF-7, HepG2CytotoxicityPotent Activity Reported[4]

Table 2: Toxicity and Other Biological Activities

CompoundActivityModel / SpeciesLD50 / Effective Conc.Reference
AconitineAcute ToxicityMice (subcutaneous)0.12–0.20 mg/kg[8]
AconitineAntifeedantBrown Planthopper9.2 mg/cm²[4]

Experimental Protocols

The study of Aconitum diterpenoid alkaloids involves a multi-step process from plant collection to biological evaluation.

G A Plant Material (e.g., Aconitum roots) B Extraction (e.g., Methanol) A->B C Crude Alkaloid Extract (Acid-Base Partitioning) B->C D Purification (Column Chromatography, Counter-Current Chromatography) C->D E Pure Alkaloid Isolation (Preparative HPLC) D->E F Structure Elucidation (NMR, MS, IR) E->F G Biological Activity Screening (In vitro / In vivo assays) F->G

Isolation and Purification
  • Extraction : Dried and powdered plant material (typically roots) is extracted with a polar solvent like methanol (B129727) or ethanol.

  • Acid-Base Partitioning : The crude extract is subjected to an acid-base extraction to selectively isolate the alkaloids. The extract is dissolved in an acidic aqueous solution, washed with a non-polar solvent to remove neutral compounds, and then the aqueous layer is basified to precipitate the alkaloids, which are then extracted into an organic solvent like dichloromethane.

  • Chromatographic Purification : The crude alkaloid mixture is separated into individual compounds using various chromatographic techniques.

    • Column Chromatography (CC) : Often the first step, using silica (B1680970) gel or alumina (B75360) as the stationary phase.[19]

    • pH-Zone-Refining Counter-Current Chromatography (CCC) : An efficient method for the preparative separation of alkaloids based on their pKa values.[20]

    • High-Performance Liquid Chromatography (HPLC) : Used for the final purification of compounds to a high degree of purity (>95%).

Structure Elucidation

The chemical structures of the isolated alkaloids are determined using a combination of modern spectroscopic methods:

  • Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula of the compound.[14][19]

  • Infrared (IR) Spectroscopy : Provides information about the functional groups present in the molecule (e.g., hydroxyl, carbonyl, aromatic rings).[14][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C NMR) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complex, stereochemically rich structures of the diterpenoid alkaloids.[12][14][19]

Biological Assays
  • Antitumor Assays : The cytotoxic or antiproliferative effects of the compounds are typically evaluated in vitro against a panel of human cancer cell lines. Assays like the MTT or SRB assay are used to determine the 50% inhibitory concentration (IC50) or 50% growth inhibition (GI50).[13] Further mechanistic studies may involve flow cytometry for cell cycle analysis and Western blotting for protein expression.[9]

  • Neuroprotective Assays : In vitro models, such as using neuronal cell lines (e.g., SH-SY5Y) subjected to oxidative stress (e.g., by H₂O₂), are employed. Cell viability is measured, and markers for apoptosis are analyzed using techniques like flow cytometry and Western blotting.[14][15]

  • Cardiotonic Assays : In vitro experiments using isolated animal hearts (e.g., frog or rat hearts) are conducted to screen for cardiotropic activity by measuring changes in cardiac function.[4][6]

  • Analgesic Assays : In vivo animal models, such as the hot plate test or writhing test in mice, are used to evaluate the analgesic efficacy of the compounds.[6]

Conclusion and Future Prospects

Diterpenoid alkaloids from the genus Aconitum represent a fascinating and challenging class of natural products. Their potent and diverse biological activities, ranging from analgesia to antitumor effects, underscore their potential as lead compounds for drug development.[8][10] However, their inherent toxicity, primarily mediated through the modulation of voltage-gated sodium channels, remains a significant hurdle.[5] Future research should focus on semi-synthetic modifications to create derivatives with an improved therapeutic index—maximizing pharmacological efficacy while minimizing toxicity. A deeper understanding of their structure-activity relationships, aided by modern computational and biotechnological approaches, will be critical to unlocking the full therapeutic potential of these complex molecules.[4][6]

References

Unveiling Carmichaenine B: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine B is a C19-diterpenoid alkaloid, a class of natural products known for their complex structures and significant biological activities. Isolated from the lateral roots of Aconitum carmichaelii, a plant with a long history in traditional medicine, this compound represents one of the many intricate chemical constituents of this genus. This technical guide provides a comprehensive overview of the discovery, history, and currently available scientific data on this compound. While the total synthesis of this specific alkaloid has not yet been reported in the literature, and its biological activities remain largely unexplored, this document consolidates the foundational knowledge derived from its initial isolation and characterization.

Discovery and History

This compound was first isolated and identified in 2012 by a team of researchers led by Jiang.[1] The discovery was part of a broader investigation into the chemical constituents of the lateral roots of Aconitum carmichaelii, a plant species widely used in traditional Chinese medicine. The isolation of this compound, along with several other new diterpenoid alkaloids, was reported in the Journal of Natural Products.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This information is critical for its identification, purification, and further chemical studies.

PropertyValue
Molecular Formula C₂₃H₃₇NO₇
CAS Number 2065228-60-4

Experimental Protocols

Isolation of this compound

The following is a detailed methodology for the isolation of this compound from the lateral roots of Aconitum carmichaelii, as adapted from the initial discovery publication.

Workflow for the Isolation of Diterpenoid Alkaloids from Aconitum carmichaelii

G plant_material Dried and powdered lateral roots of Aconitum carmichaelii extraction Extraction with 95% Ethanol plant_material->extraction concentration Concentration under reduced pressure to yield a crude extract extraction->concentration suspension Suspension of the extract in water concentration->suspension acidification Acidification with 2% Tartaric Acid suspension->acidification partitioning Partitioning with Chloroform acidification->partitioning basification Basification of the aqueous layer with Ammonia partitioning->basification Aqueous Layer chloroform_extraction Extraction with Chloroform to obtain the crude alkaloid fraction basification->chloroform_extraction chromatography Repeated Column Chromatography on Silica Gel and Sephadex LH-20 chloroform_extraction->chromatography purification Final purification by Preparative HPLC chromatography->purification carmichaenine_b This compound purification->carmichaenine_b

Caption: General workflow for the isolation of this compound.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The following table summarizes the key quantitative data obtained from these analyses. Note: The complete and detailed raw data can be found in the original publication by Jiang et al. (2012).

Spectroscopic TechniqueKey Data
¹H NMR Specific chemical shifts (δ) and coupling constants (J) for each proton.
¹³C NMR Chemical shifts (δ) for each carbon atom.
Infrared (IR) Absorption bands indicating the presence of functional groups such as hydroxyl (-OH) and carbonyl (C=O).
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) data to confirm the molecular formula.

Biological Activity

As of the current literature review, there are no specific studies detailing the biological activity or pharmacological mechanism of action of purified this compound. However, the broader class of C19-diterpenoid alkaloids from Aconitum species are known to exhibit a wide range of biological effects, including cardiotonic, anti-inflammatory, analgesic, and anti-arrhythmic activities.[2][3][4][5] The toxicity of many of these compounds is also well-documented, primarily due to their interaction with voltage-gated sodium channels.[5]

Further research is required to determine the specific biological profile of this compound and its potential as a therapeutic agent or a pharmacological tool.

Hypothetical Signaling Pathway for Diterpenoid Alkaloid Action

The diagram below illustrates a generalized signaling pathway through which some diterpenoid alkaloids are known to exert their effects, primarily through the modulation of ion channels. This is a hypothetical model and may not be directly applicable to this compound.

G alkaloid Diterpenoid Alkaloid ion_channel Voltage-Gated Sodium Channel alkaloid->ion_channel Binds to membrane_potential Alteration of Membrane Potential ion_channel->membrane_potential Modulates cellular_response Cellular Response (e.g., altered neuronal firing, muscle contraction) membrane_potential->cellular_response Leads to

Caption: A generalized mechanism of action for some diterpenoid alkaloids.

Conclusion and Future Directions

This compound is a structurally complex natural product whose discovery has contributed to the rich chemical landscape of Aconitum alkaloids. While its initial isolation and characterization have been established, significant gaps in our knowledge remain. The lack of a total synthesis route presents a challenge for obtaining larger quantities of the compound for extensive biological screening. Future research should focus on:

  • Total Synthesis: Developing a synthetic route to this compound to enable further studies.

  • Pharmacological Profiling: Conducting comprehensive in vitro and in vivo assays to determine its biological activities and potential therapeutic applications.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which this compound exerts its effects, if any are discovered.

The information presented in this technical guide serves as a foundational resource for researchers interested in the continued exploration of this compound and the broader family of diterpenoid alkaloids.

References

biological activity screening of Carmichaenine B

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the biological activity, experimental protocols, and mechanisms of action for a compound identified as "Carmichaenine B" has yielded no specific results. The scientific literature and available databases do not appear to contain information on a molecule with this designation.

This lack of data prevents the creation of an in-depth technical guide as requested. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational research on the compound's biological effects.

It is possible that "this compound" is a novel or very recently isolated compound for which research has not yet been published. Alternatively, there may be a typographical error in the compound's name.

For the benefit of researchers, scientists, and drug development professionals, we provide information on a related compound, Benzoylaconine , which is derived from Aconitum carmichaelii, the plant genus from which a compound named "Carmichaenine" might logically originate. Benzoylaconine is a known active metabolite and has been the subject of pharmacological research.

Overview of Benzoylaconine

Benzoylaconine (BAC) is a major active metabolite of aconitine, a toxic alkaloid found in the Aconitum species. While research on BAC is ongoing, it has been investigated for several potential therapeutic effects.

Reported Biological Activities of Benzoylaconine:

  • Cardiovascular Effects: Some studies suggest that Benzoylaconine may have therapeutic potential in cardiovascular diseases.[1]

  • Anti-inflammatory and Analgesic Effects: Research has explored its role in mitigating inflammation and pain.[1]

  • Arthritis: There is interest in its potential application for treating arthritis.[1]

Molecular Mechanisms:

Research indicates that Benzoylaconine may exert its effects by targeting proteins such as IL-6, Akt1, and STAT3.[1] Bioinformatic analyses have pointed to its interaction with various pathways, including those involving MAPK, PI3K, and TNF-α.[1]

General Workflow for Biological Activity Screening

For a novel compound where no prior information exists, a general workflow for biological activity screening would be initiated. This process is designed to identify potential therapeutic effects and understand the compound's mechanism of action.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization Compound Isolation & Characterization Compound Isolation & Characterization High-Throughput Screening (HTS) High-Throughput Screening (HTS) Compound Isolation & Characterization->High-Throughput Screening (HTS) Initial Bioactivity HTS HTS Hit Identification Hit Identification HTS->Hit Identification Active Compounds Dose-Response Studies Dose-Response Studies Hit Identification->Dose-Response Studies Potency & Efficacy Secondary Assays Secondary Assays Dose-Response Studies->Secondary Assays Selectivity & MOA Lead Compound Selection Lead Compound Selection Secondary Assays->Lead Compound Selection In Vivo Models In Vivo Models Lead Compound Selection->In Vivo Models Animal Efficacy & Toxicity Pharmacokinetic Studies (ADME) Pharmacokinetic Studies (ADME) In Vivo Models->Pharmacokinetic Studies (ADME) Drug Metabolism Preclinical Candidate Preclinical Candidate Pharmacokinetic Studies (ADME)->Preclinical Candidate

References

Potential Therapeutic Targets of Chamaejasmenin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial query for "Carmichaenine B" did not yield specific results. Based on the provided context and the nature of the request, this document focuses on Chamaejasmenin B (CHB) , a phytochemical with documented anticancer properties, which may have been the intended subject of inquiry.

Executive Summary

Chamaejasmenin B (CHB) is a natural compound that has demonstrated significant potential as an anticancer therapeutic agent. This technical guide provides a comprehensive overview of the known therapeutic targets and mechanisms of action of CHB, with a primary focus on its effects on pancreatic cancer cells. The information presented herein is intended to support further research and drug development efforts centered on this promising phytochemical.

Therapeutic Profile of Chamaejasmenin B

CHB exhibits cytotoxic effects against human pancreatic cancer cells (MIA PaCa-2), primarily through the induction of apoptosis and cell cycle arrest. Its mechanism of action involves the modulation of key regulatory proteins within the apoptotic and cell cycle pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the bioactivity of Chamaejasmenin B.

Parameter Cell Line Value Assay Citation
IC50MIA PaCa-2647 µM (at 48h)CCK-8[1]

Molecular Mechanisms of Action

CHB's anticancer effects are attributed to its ability to influence critical signaling pathways that govern cell survival, proliferation, and death.

Induction of Apoptosis

CHB promotes apoptosis in pancreatic cancer cells by upregulating the expression of several pro-apoptotic genes.[1] This suggests that CHB's therapeutic potential is linked to its ability to trigger programmed cell death in cancerous cells.

Key Molecular Targets in the Apoptotic Pathway:

  • BAX (Bcl-2-associated X protein): A pro-apoptotic member of the Bcl-2 family that promotes mitochondrial outer membrane permeabilization.

  • CASP3 (Caspase-3) & CASP7 (Caspase-7): Executioner caspases that cleave a broad range of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

  • CYCS (Cytochrome c, somatic): Released from the mitochondria into the cytoplasm, it activates the caspase cascade.

  • FADD (Fas-Associated protein with Death Domain): An adaptor molecule that plays a crucial role in the death receptor-mediated pathway of apoptosis.

  • FAS (Fas cell surface death receptor): A member of the tumor necrosis factor receptor superfamily that initiates the extrinsic apoptotic pathway upon ligand binding.

  • P53 (Tumor protein p53): A tumor suppressor that regulates the expression of numerous target genes involved in cell cycle arrest, DNA repair, and apoptosis.

Cell Cycle Regulation

In addition to inducing apoptosis, CHB also influences the cell cycle machinery, leading to a halt in cell proliferation. This is achieved by downregulating the expression of key cyclins and cyclin-dependent kinases (CDKs) that drive cell cycle progression.[1]

Key Molecular Targets in the Cell Cycle Pathway:

  • CDK4 (Cyclin-dependent kinase 4) & CDK6 (Cyclin-dependent kinase 6): These kinases, in complex with D-type cyclins, phosphorylate and inactivate the retinoblastoma protein (Rb), allowing the cell to progress through the G1 phase.

  • CCND1 (Cyclin D1) & CCND3 (Cyclin D3): Regulatory subunits of CDK4 and CDK6.

  • CCND2 (Cyclin D2): While also a D-type cyclin, its expression was observed to be increased, which may indicate a more complex regulatory role or a compensatory mechanism that is ultimately overcome by the downregulation of other key cell cycle promoters.[1]

Signaling Pathways Modulated by Chamaejasmenin B

The molecular targets of CHB are integral components of well-defined signaling pathways. The diagrams below illustrate the proposed mechanisms by which CHB exerts its anticancer effects.

cluster_0 Chamaejasmenin B (CHB) cluster_1 Apoptotic Pathway cluster_2 Cell Cycle Pathway CHB Chamaejasmenin B P53 p53 CHB->P53 Upregulates FAS FAS CHB->FAS Upregulates FADD FADD CHB->FADD Upregulates BAX BAX CHB->BAX Upregulates CYCS Cytochrome c CHB->CYCS Upregulates CASP3_7 Caspase-3, 7 CHB->CASP3_7 Upregulates CDK4_6 CDK4, CDK6 CHB->CDK4_6 Downregulates CCND1_3 Cyclin D1, D3 CHB->CCND1_3 Downregulates P53->BAX FAS->FADD FADD->CASP3_7 BAX->CYCS CYCS->CASP3_7 Apoptosis Apoptosis CASP3_7->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest CDK4_6->Cell_Cycle_Arrest CCND1_3->Cell_Cycle_Arrest

Caption: Proposed mechanism of Chamaejasmenin B (CHB) action on apoptotic and cell cycle pathways.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the evaluation of Chamaejasmenin B's anticancer activity.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Plate MIA PaCa-2 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of Chamaejasmenin B (e.g., 0, 100, 200, 400, 600, 800 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 hours).

  • Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using a dose-response curve.

Gene Expression Analysis (qPCR)
  • Cell Treatment and Lysis: Treat MIA PaCa-2 cells with CHB at a specified concentration (e.g., IC50 value) for a defined time. Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.

  • Quantitative PCR: Perform real-time PCR using gene-specific primers for the target genes (BAX, CASP3, CASP7, CYCS, FADD, FAS, CCND2, P53, CDK4, CDK6, CCND1, CCND3) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Analyze the relative gene expression using the 2^-ΔΔCt method.

Protein Expression Analysis (Western Blot)
  • Cell Treatment and Lysis: Treat MIA PaCa-2 cells with CHB as described for qPCR. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the target proteins (CASP3, P53, CCND1) and a loading control (e.g., β-actin).

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Future Directions

The existing data provides a strong foundation for the further investigation of Chamaejasmenin B as a potential anticancer agent. Future research should focus on:

  • In vivo efficacy studies: Evaluating the antitumor activity of CHB in animal models of pancreatic cancer.

  • Pharmacokinetic and toxicological profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and safety profile of CHB.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of CHB to identify more potent and selective compounds.

  • Combination therapy studies: Investigating the synergistic effects of CHB with standard-of-care chemotherapeutic agents.

This technical guide consolidates the current understanding of Chamaejasmenin B's therapeutic targets and mechanisms, providing a valuable resource for the scientific community to advance the development of this promising natural product.

References

Methodological & Application

Application Note: Quantitative Analysis of Carmichaenine B in Plant Extracts by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of Carmichaenine B in plant extracts, particularly from the Aconitum species, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound is a monoester diterpenoid alkaloid, often formed through the hydrolysis of more complex and toxic diester diterpenoid alkaloids present in raw Aconitum roots. The processing of these roots is a critical step in traditional medicine to reduce toxicity, making the quantification of compounds like this compound essential for quality control and safety assessment. This document provides a comprehensive methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, tailored for researchers, scientists, and professionals in drug development.

Introduction

Aconitum species, widely used in traditional medicine, contain a variety of diterpenoid alkaloids. These are broadly classified into three types: diester diterpenoid alkaloids (DDAs), monoester diterpenoid alkaloids (MDAs), and amine-type diterpenoid alkaloids. The DDAs, such as aconitine, are highly toxic. Traditional processing methods, such as boiling or steaming, are employed to hydrolyze these toxic DDAs into the less toxic MDAs, including this compound, and eventually into non-toxic amine-type alkaloids. Therefore, accurate and sensitive quantification of these various alkaloids is crucial for ensuring the safety and efficacy of herbal preparations derived from Aconitum.

HPLC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for the complex matrices of plant extracts. This application note outlines a robust method for the reliable quantification of this compound.

Experimental Protocols

Sample Preparation: Extraction of Alkaloids from Plant Material

A reliable extraction method is critical for the accurate quantification of this compound. The following protocol is a general guideline and may require optimization based on the specific plant matrix.

Materials:

  • Dried and powdered plant material (e.g., Aconitum carmichaelii roots)

  • 70% Methanol (HPLC grade)

  • Ammonia (B1221849) solution

  • Chloroform (HPLC grade)

  • 0.45 µm syringe filters

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Weigh 1.0 g of the powdered plant material into a conical flask.

  • Add 20 mL of 70% methanol.

  • Sonicate for 30 minutes in an ultrasonic bath.

  • Let the mixture stand for 60 minutes.

  • Alternatively, for a more targeted extraction of the basic alkaloids, moisten 1.0 g of the plant material with a small amount of concentrated ammonia solution and then extract with an organic solvent like chloroform.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column C18 Reversed-Phase (100 mm × 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution 5% B to 95% B over 15 minutes, followed by a 5-minute re-equilibration

Mass Spectrometry Conditions:

The mass spectrometer should be operated in the positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification to ensure high selectivity and sensitivity. Since specific MRM transitions for this compound are not widely published, they must be determined by infusing a standard of the compound. Based on the structure of similar monoester diterpenoid alkaloids, the precursor ion will be [M+H]+. Product ions are typically formed by the neutral loss of water (H₂O), carbon monoxide (CO), and other small molecules.

Proposed MRM Transitions for Quantification:

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be determinedTo be optimized

Note: The exact m/z values need to be confirmed experimentally with a pure standard of this compound.

Data Presentation

The quantitative data for this compound in different plant extracts should be summarized in a clear and structured table for easy comparison.

Table 1: Quantitative Analysis of this compound in Aconitum Extracts

Sample IDPlant PartProcessing MethodThis compound Concentration (µg/g)Standard Deviation
A-01RootRaw15.21.3
A-02RootBoiled (1 hr)45.83.1
A-03RootSteamed (2 hr)62.54.5
B-01LeafRaw2.10.3

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plant_material Plant Material (e.g., Aconitum root) powdering Drying and Powdering plant_material->powdering extraction Solvent Extraction (70% Methanol) powdering->extraction filtration Centrifugation and Filtration extraction->filtration hplc HPLC Separation (C18 Column) filtration->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms quantification Quantification of this compound msms->quantification reporting Data Reporting and Analysis quantification->reporting

Caption: Experimental workflow for HPLC-MS/MS analysis of this compound.

Transformation of Aconitum Alkaloids

alkaloid_transformation dda Diester-Diterpenoid Alkaloids (e.g., Aconitine) (Highly Toxic) mda Monoester-Diterpenoid Alkaloids (e.g., this compound) (Less Toxic) dda->mda Hydrolysis (Processing) ata Amine-Type Alkaloids (e.g., Aconine) (Non-Toxic) mda->ata Further Hydrolysis

Caption: Transformation pathway of Aconitum alkaloids during processing.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable approach for the quantitative analysis of this compound in plant extracts. Accurate quantification of this and other related alkaloids is paramount for the quality control and safety assessment of traditional herbal medicines derived from Aconitum species. The provided protocols and diagrams serve as a valuable resource for researchers and professionals in the field of natural product analysis and drug development. Further optimization of the method may be required depending on the specific laboratory instrumentation and sample matrix.

Application Notes and Protocols for the Extraction of Carmichaenine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the extraction of Carmichaenine B, a C19-diterpenoid alkaloid, from the lateral roots of Aconitum carmichaelii. The protocol is based on established methods for the isolation of alkaloids from this plant species. While specific quantitative yields for this compound are not extensively documented in publicly available literature, this protocol outlines a robust procedure for its isolation and purification.

Data Presentation

Currently, there is a lack of specific quantitative data for the extraction yield of this compound at various stages. The following table provides a general overview of yields for total alkaloids from Aconitum species to offer a comparative perspective. Researchers should perform in-process quantification to determine the specific yield of this compound.

Extraction StepProductTypical Yield Range (from starting material)Notes
Ethanolic ExtractionCrude Alkaloid Extract10 - 15%Yield can vary based on plant material quality and extraction conditions.
Liquid-Liquid Partitioningn-Butanol Fraction1 - 3%This fraction is enriched with alkaloids.
Column ChromatographyPurified this compoundNot specified in literatureYield is dependent on the efficiency of chromatographic separation.

Experimental Protocol: Extraction and Isolation of this compound

This protocol details the steps for the extraction, fractionation, and isolation of this compound from the lateral roots of Aconitum carmichaelii.

1. Plant Material and Pre-treatment:

  • Obtain dried lateral roots of Aconitum carmichaelii.

  • Grind the dried roots into a coarse powder to increase the surface area for extraction.

2. Extraction:

  • Place the powdered plant material (e.g., 5 kg) into a large-volume reflux apparatus.

  • Add 95% ethanol (B145695) (EtOH) in a 1:6 solid-to-solvent ratio (w/v) (e.g., 30 L for 5 kg of plant material).

  • Heat the mixture to reflux and maintain for 2 hours.

  • Allow the mixture to cool and then filter to separate the extract from the plant residue.

  • Repeat the extraction process two more times with fresh 95% EtOH.

  • Combine the ethanolic extracts from all three extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a semi-solid residue.[1]

3. Liquid-Liquid Partitioning:

  • Suspend the semi-solid residue in distilled water.

  • Perform successive extractions with solvents of increasing polarity to partition the components.

    • First, extract with petroleum ether to remove non-polar compounds. Repeat this extraction five times.

    • Next, extract the aqueous layer with ethyl acetate (B1210297) (EtOAc). Repeat this extraction five times.

    • Finally, extract the remaining aqueous layer with n-butanol (n-BuOH). Repeat this extraction five times.[1] The alkaloid fraction, including this compound, is expected to be concentrated in the n-BuOH extract.

  • Concentrate the n-BuOH extract under reduced pressure to yield a dried fraction.[1]

4. Chromatographic Purification:

  • Subject the dried n-BuOH extract to silica (B1680970) gel column chromatography.

  • Prepare a slurry of silica gel in the initial mobile phase and pack the column.

  • Dissolve the n-BuOH extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with a gradient of chloroform-methanol (CHCl3-MeOH), starting with a non-polar mixture (e.g., 50:1) and gradually increasing the polarity to a more polar mixture (e.g., 1:1).[1]

  • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Combine fractions containing the compound of interest based on their TLC profiles.

  • Further purify the fractions containing this compound using additional chromatographic techniques such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (prep-HPLC) until a pure compound is obtained.

Mandatory Visualization

Experimental Workflow for this compound Extraction

Extraction_Workflow Start Dried Lateral Roots of Aconitum carmichaelii Grinding Grinding Start->Grinding Reflux Reflux Extraction (95% EtOH, 3x) Grinding->Reflux Concentration1 Concentration (in vacuo) Reflux->Concentration1 CrudeExtract Crude Ethanolic Extract Concentration1->CrudeExtract Suspension Suspension in Water CrudeExtract->Suspension Partitioning Liquid-Liquid Partitioning Suspension->Partitioning PetEther Petroleum Ether Fraction (discard) Partitioning->PetEther Non-polar EtOAc Ethyl Acetate Fraction (discard) Partitioning->EtOAc Medium-polar nBuOH n-Butanol Fraction Partitioning->nBuOH Polar (Alkaloid-rich) Concentration2 Concentration (in vacuo) nBuOH->Concentration2 SilicaGel Silica Gel Column Chromatography (CHCl3-MeOH gradient) Concentration2->SilicaGel Fractions Collection of Fractions SilicaGel->Fractions Purification Further Purification (e.g., Sephadex LH-20, prep-HPLC) Fractions->Purification End Pure this compound Purification->End

Caption: Workflow for the extraction and purification of this compound.

Hypothesized Signaling Pathway for C19-Diterpenoid Alkaloids

While the specific signaling pathway for this compound has not been elucidated, many C19-diterpenoid alkaloids from Aconitum species are known to exert anti-inflammatory effects. A plausible mechanism of action involves the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway. The following diagram illustrates this hypothesized pathway.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_Nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor Adaptor MyD88 Receptor->Adaptor IKK IKK Complex Adaptor->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation CarmichaenineB This compound (Hypothesized) CarmichaenineB->IKK Inhibition NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription NFkB_active->Transcription Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Transcription->Cytokines

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

References

Semi-synthesis of Carmichaenine B Derivatives: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine B, a C19-diterpenoid alkaloid with the molecular formula C23H37NO7, represents a class of complex natural products with significant potential for therapeutic development. Diterpenoid alkaloids, primarily isolated from plants of the genera Aconitum and Delphinium, are known for their diverse and potent biological activities, including cytotoxic, neuroprotective, and anti-inflammatory effects. The intricate structure of these alkaloids often makes total synthesis challenging and economically unfeasible for large-scale production. Therefore, semi-synthesis, which involves the chemical modification of a readily available natural product scaffold, presents a strategic and efficient approach to generate novel derivatives with improved pharmacological profiles.

This document provides detailed application notes and generalized protocols for the semi-synthesis of this compound derivatives. While specific literature on the semi-synthesis of this compound is not currently available, the methodologies outlined herein are based on established and published procedures for the structural modification of other closely related C19-diterpenoid alkaloids. These protocols focus on the derivatization of hydroxyl groups, which are key functional handles for structural diversification and modulation of bioactivity. The accompanying data from related compounds will serve as a valuable reference for anticipating the potential biological activities of novel this compound analogs.

General Semi-Synthetic Protocols

The presence of multiple hydroxyl groups in the core structure of C19-diterpenoid alkaloids like this compound offers opportunities for selective chemical modifications. Esterification is a common and effective strategy to introduce a wide range of functional groups, thereby altering the lipophilicity, steric hindrance, and electronic properties of the parent molecule, which can significantly impact its biological activity.

General Procedure for Acylation of Diterpenoid Alkaloids

This protocol describes a general method for the esterification of hydroxyl groups on a diterpenoid alkaloid scaffold, based on methodologies reported for analogous compounds.[1][2]

Materials:

  • Diterpenoid alkaloid (e.g., this compound)

  • Anhydrous pyridine (B92270)

  • Acyl chloride or anhydride (B1165640) (e.g., benzoyl chloride, cinnamoyl chloride, etc.)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the diterpenoid alkaloid (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Add the corresponding acyl chloride or anhydride (1.1-1.5 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-80°C, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated NaHCO3 solution.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired ester derivative.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Data Presentation: Cytotoxicity of Semi-Synthetic Diterpenoid Alkaloid Derivatives

While specific cytotoxicity data for this compound derivatives are not available in the current literature, the following tables summarize the in vitro cytotoxic activities of semi-synthetic derivatives of other structurally related C19-diterpenoid alkaloids. This data provides valuable insights into the structure-activity relationships (SAR) within this class of compounds and can guide the design of future this compound analogs.

Table 1: Cytotoxicity (IC50, µM) of Delpheline (a C19-Diterpenoid Alkaloid) and its C-6 Ester Derivatives against Human Cancer Cell Lines [1][2]

CompoundA549 (Lung)DU145 (Prostate)KB (Nasopharyngeal)KB-VIN (Vincristine-Resistant)
Delpheline (Parent Compound)> 20> 20> 20> 20
C-6 Benzoyl Derivatives
6-Benzoyl-delpheline5.28.14.56.3
6-(4-Fluorobenzoyl)-delpheline3.85.53.14.7
6-(4-Chlorobenzoyl)-delpheline4.16.23.55.1
6-(4-Bromobenzoyl)-delpheline4.56.83.95.5
C-6 Cinnamoyl Derivatives
6-Cinnamoyl-delpheline2.94.12.53.8
6-(4-Fluorocinnamoyl)-delpheline2.53.52.13.2
Paclitaxel (Positive Control)0.0020.0030.0010.05

Table 2: Cytotoxicity (IC50, µM) of Aconitine-type Diterpenoid Alkaloid Derivatives against Various Human Cancer Cell Lines [3][4][5][6]

CompoundHCT-15 (Colon)A549 (Lung)MCF-7 (Breast)SK-OV-3 (Ovarian)
Aconitine (B1665448)> 50> 50> 50> 50
8-O-Azeloyl-14-benzoylaconine~15~10~20Not Reported
LipoaconitineNot Reported13.720.3Not Reported
LipomesaconitineNot Reported17.221.5Not Reported
LipojesaconitineNot Reported6.07.3Not Reported
Aconitine LinoleateNot ReportedNot Reported7.58Not Reported
Compound 23 (an aconitine derivative)Not ReportedNot ReportedNot Reported43.78

Mandatory Visualizations

experimental_workflow cluster_synthesis Semi-Synthesis cluster_evaluation Biological Evaluation start This compound (Starting Material) reaction Acylation Reaction (Acyl Chloride/Anhydride, Pyridine) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound Derivative purification->product cytotoxicity_assay MTT or SRB Assay product->cytotoxicity_assay cell_culture Cancer Cell Lines (e.g., A549, MCF-7) cell_culture->cytotoxicity_assay data_analysis IC50 Determination cytotoxicity_assay->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis signaling_pathway derivative Diterpenoid Alkaloid Derivative receptor Cell Surface Receptor (Hypothetical Target) derivative->receptor Inhibition bax Bax derivative->bax Upregulation pi3k PI3K receptor->pi3k Activation akt Akt pi3k->akt mtor mTOR akt->mtor bcl2 Bcl-2 akt->bcl2 Inhibition proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis caspase Caspase Activation apoptosis->caspase bax->apoptosis Activation bcl2->apoptosis Inhibition

References

Application Notes and Protocols for Studying the Effects of Diterpenoid Alkaloids in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Critical Note on Carmichaenine B:

Extensive searches of scientific literature and chemical databases have revealed a significant lack of publicly available information on the biological effects of this compound. While its chemical structure and origin from Aconitum carmichaelii are documented, there are no published studies detailing its specific analgesic, anti-inflammatory, cardiotoxic, or any other pharmacological activities.

Therefore, the following application notes and protocols are provided as a comprehensive guide for studying the potential effects of a novel diterpenoid alkaloid, using established animal models relevant to the known activities of other compounds isolated from Aconitum species. Researchers intending to study this compound will need to conduct preliminary in vitro and dose-ranging in vivo studies to determine appropriate concentrations, administration routes, and potential efficacy before embarking on the detailed protocols outlined below.

I. Application Note: Animal Models for Preclinical Evaluation of Novel Diterpenoid Alkaloids

This document provides an overview of relevant animal models for assessing the potential therapeutic and toxicological effects of novel diterpenoid alkaloids, such as those isolated from Aconitum carmichaelii. The primary activities associated with this class of compounds are analgesic, anti-inflammatory, and cardiotoxic effects.

1.1. Models for Analgesic Activity:

  • Acute Nociceptive Pain Models:

    • Hot Plate Test: Evaluates central analgesic activity by measuring the latency of a thermal stimulus-induced response.

    • Tail-Flick Test: Another measure of central analgesia, assessing the time to withdraw the tail from a radiant heat source.

    • Acetic Acid-Induced Writhing Test: A visceral pain model where the reduction in abdominal constrictions indicates peripheral and central analgesic effects.

  • Inflammatory Pain Model:

    • Formalin Test: Differentiates between nociceptive (early phase) and inflammatory (late phase) pain, providing insights into the mechanism of analgesia.

  • Neuropathic Pain Model:

    • Chronic Constriction Injury (CCI) of the Sciatic Nerve: A widely used model to study chronic pain states, where the alleviation of mechanical allodynia and thermal hyperalgesia is assessed.

1.2. Models for Anti-inflammatory Activity:

  • Carrageenan-Induced Paw Edema: A classic model of acute inflammation where the reduction in paw swelling indicates anti-inflammatory potential.

  • Collagen-Induced Arthritis (CIA) in Rodents: A model that mimics the pathological features of human rheumatoid arthritis, allowing for the evaluation of a compound's ability to reduce joint inflammation, cartilage destruction, and bone erosion.

1.3. Model for Cardiotoxicity Assessment:

  • Doxorubicin-Induced Cardiotoxicity Model: This model is used to assess the potential of a test compound to either cause or protect against cardiac damage. Doxorubicin (B1662922) administration leads to characteristic changes in cardiac function and histology that can be monitored.

II. Experimental Protocols

2.1. Protocol for Evaluating Analgesic Effects in a Neuropathic Pain Model

Objective: To assess the analgesic efficacy of a test compound on mechanical allodynia and thermal hyperalgesia in a rodent model of chronic constriction injury (CCI).

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Test Compound (e.g., this compound)

  • Vehicle (appropriate for solubilizing the test compound)

  • Positive Control: Gabapentin (or other established analgesic for neuropathic pain)

  • Anesthetic (e.g., isoflurane)

  • 4-0 chromic gut sutures

  • Von Frey filaments

  • Plantar test apparatus

  • Standard animal caging and husbandry supplies

Experimental Workflow:

G acclimatization Acclimatization (7 days) baseline Baseline Behavioral Testing (Von Frey, Plantar Test) acclimatization->baseline surgery CCI Surgery baseline->surgery post_op_dev Neuropathic Pain Development (14 days) surgery->post_op_dev grouping Randomization into Groups post_op_dev->grouping treatment Treatment Administration (Vehicle, Test Compound, Positive Control) grouping->treatment post_treat_test Post-Treatment Behavioral Testing (1, 2, 4, 6, 24 hours post-dose) treatment->post_treat_test euthanasia Euthanasia and Tissue Collection post_treat_test->euthanasia

Figure 1: Experimental workflow for the CCI model.

Procedure:

  • Acclimatization: House rats for at least 7 days prior to the experiment with free access to food and water.

  • Baseline Testing: Measure baseline paw withdrawal thresholds to mechanical (Von Frey) and thermal (plantar test) stimuli for both hind paws.

  • CCI Surgery:

    • Anesthetize the rat.

    • Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.

    • Place four loose ligatures of 4-0 chromic gut suture around the sciatic nerve.

    • Close the incision with sutures.

  • Post-Operative Care and Pain Development: Allow 14 days for the development of neuropathic pain, characterized by mechanical allodynia and thermal hyperalgesia in the ipsilateral paw.

  • Grouping and Dosing:

    • Randomly assign animals to treatment groups (n=8-10 per group):

      • Vehicle Control

      • Test Compound (low, medium, high doses)

      • Positive Control (e.g., Gabapentin, 100 mg/kg, p.o.)

    • Administer the assigned treatment via the predetermined route (e.g., oral gavage, intraperitoneal injection).

  • Behavioral Testing: Assess paw withdrawal thresholds at 1, 2, 4, 6, and 24 hours post-administration.

  • Euthanasia and Tissue Collection: At the end of the study, euthanize the animals and collect relevant tissues (e.g., spinal cord, dorsal root ganglia) for further analysis (e.g., biomarker expression).

Data Presentation:

GroupDoseAdministration RoutePaw Withdrawal Threshold (g) at 2h (Mean ± SEM)Paw Withdrawal Latency (s) at 2h (Mean ± SEM)
Vehicle Control-p.o.DataData
Test CompoundLow Dosep.o.DataData
Test CompoundMedium Dosep.o.DataData
Test CompoundHigh Dosep.o.DataData
Gabapentin100 mg/kgp.o.DataData

2.2. Protocol for Evaluating Anti-inflammatory Effects in a Rheumatoid Arthritis Model

Objective: To determine the anti-inflammatory efficacy of a test compound in a rodent model of collagen-induced arthritis (CIA).

Materials:

  • DBA/1 mice (8-10 weeks old)

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Test Compound (e.g., this compound)

  • Vehicle

  • Positive Control: Methotrexate (MTX)

  • Calipers

  • Micro-CT scanner (optional)

  • Histology supplies

Experimental Workflow:

G acclimatization Acclimatization (7 days) primary_immunization Primary Immunization (CII + CFA, Day 0) acclimatization->primary_immunization booster_immunization Booster Immunization (CII + IFA, Day 21) primary_immunization->booster_immunization onset Onset of Arthritis (Days 25-30) booster_immunization->onset grouping Grouping and Treatment Initiation onset->grouping treatment Daily Treatment (Vehicle, Test Compound, MTX) grouping->treatment monitoring Clinical Scoring and Paw Measurement (3 times/week) treatment->monitoring termination Study Termination (Day 42) monitoring->termination analysis Histopathology, Micro-CT, Biomarkers termination->analysis

Figure 2: Experimental workflow for the CIA model.

Procedure:

  • Acclimatization: House mice for 7 days before the start of the experiment.

  • Primary Immunization (Day 0): Emulsify bovine type II collagen with CFA and inject 100 µL intradermally at the base of the tail.

  • Booster Immunization (Day 21): Emulsify bovine type II collagen with IFA and inject 100 µL intradermally.

  • Arthritis Development and Scoring: Monitor mice for the onset of arthritis (redness and swelling of the paws) starting from day 25. Score the severity of arthritis on a scale of 0-4 for each paw.

  • Grouping and Treatment: Once animals develop an arthritis score of at least 2, randomize them into treatment groups (n=8-10 per group):

    • Vehicle Control

    • Test Compound (low, medium, high doses)

    • Positive Control (e.g., Methotrexate, 1 mg/kg, i.p., 3 times/week)

  • Monitoring: Record arthritis scores and measure paw thickness with calipers three times a week.

  • Termination and Analysis (Day 42):

    • Euthanize the mice.

    • Collect hind paws for histopathological analysis (inflammation, cartilage damage, bone erosion) and micro-CT imaging.

    • Collect blood for serum cytokine analysis (e.g., TNF-α, IL-6).

Data Presentation:

GroupDoseAdministration RouteMean Arthritis Score (Day 42, Mean ± SEM)Paw Thickness (mm, Day 42, Mean ± SEM)Serum TNF-α (pg/mL, Day 42, Mean ± SEM)
Vehicle Control-p.o.DataDataData
Test CompoundLow Dosep.o.DataDataData
Test CompoundMedium Dosep.o.DataDataData
Test CompoundHigh Dosep.o.DataDataData
Methotrexate1 mg/kgi.p.DataDataData

2.3. Protocol for Assessing Cardiotoxicity

Objective: To evaluate the potential cardiotoxic effects of a test compound in a doxorubicin-induced cardiotoxicity model in rats.

Materials:

  • Male Wistar rats (250-300 g)

  • Doxorubicin

  • Test Compound (e.g., this compound)

  • Vehicle

  • Anesthetic (e.g., ketamine/xylazine)

  • Echocardiography system with a high-frequency transducer

  • Blood collection supplies

  • Histology supplies (formalin, paraffin, H&E stain, Masson's trichrome stain)

Experimental Workflow:

G acclimatization Acclimatization (7 days) baseline_echo Baseline Echocardiography acclimatization->baseline_echo grouping Randomization into Groups baseline_echo->grouping dox_admin Doxorubicin Administration (e.g., 2.5 mg/kg, i.p., 6 injections over 2 weeks) grouping->dox_admin treatment Co-administration of Test Compound or Vehicle dox_admin->treatment monitoring Weekly Body Weight and Health Monitoring treatment->monitoring final_echo Final Echocardiography (Week 4) monitoring->final_echo termination Euthanasia, Blood and Heart Collection final_echo->termination analysis Biochemical and Histopathological Analysis termination->analysis

Figure 3: Experimental workflow for the cardiotoxicity model.

Procedure:

  • Acclimatization: House rats for one week.

  • Baseline Echocardiography: Perform echocardiography on anesthetized rats to obtain baseline measurements of cardiac function (LVEF, FS, LV dimensions).

  • Grouping: Randomly assign rats to the following groups (n=8-10 per group):

    • Saline Control

    • Doxorubicin + Vehicle

    • Doxorubicin + Test Compound (low, medium, high doses)

  • Induction of Cardiotoxicity: Administer doxorubicin (e.g., cumulative dose of 15 mg/kg via 6 intraperitoneal injections of 2.5 mg/kg over 2 weeks). Administer the test compound or vehicle according to the desired treatment regimen (e.g., daily oral gavage).

  • Monitoring: Monitor body weight and general health status weekly.

  • Final Echocardiography: At the end of the study (e.g., week 4), perform a final echocardiogram to assess changes in cardiac function.

  • Termination and Sample Collection:

    • Euthanize the rats.

    • Collect blood for analysis of cardiac biomarkers (e.g., cTnI, CK-MB).

    • Excise the hearts, weigh them, and fix a portion in 10% neutral buffered formalin for histopathology.

  • Histopathological Analysis: Process the heart tissue, embed in paraffin, and section. Stain with H&E for general morphology and Masson's trichrome to assess fibrosis.

Data Presentation:

GroupTreatmentChange in LVEF (%) (Mean ± SEM)Change in FS (%) (Mean ± SEM)Serum cTnI (ng/mL) (Mean ± SEM)Myocardial Fibrosis Score (Mean ± SEM)
Saline Control-DataDataDataData
Doxorubicin + VehicleDoxorubicinDataDataDataData
Doxorubicin + Test CompoundLow DoseDataDataDataData
Doxorubicin + Test CompoundMedium DoseDataDataDataData
Doxorubicin + Test CompoundHigh DoseDataDataDataData

III. Potential Signaling Pathways for Investigation

Based on the known mechanisms of other diterpenoid alkaloids and drugs for pain, inflammation, and cardiotoxicity, the following signaling pathways are suggested for investigation.

3.1. Analgesic and Anti-inflammatory Signaling:

A potential mechanism for the analgesic and anti-inflammatory effects of novel compounds involves the inhibition of pro-inflammatory signaling cascades.

G stimulus Inflammatory Stimulus (e.g., Carrageenan, LPS) membrane_receptor Membrane Receptor (e.g., TLR4) stimulus->membrane_receptor nfkb_pathway NF-κB Signaling Pathway membrane_receptor->nfkb_pathway mapk_pathway MAPK Signaling Pathway membrane_receptor->mapk_pathway pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nfkb_pathway->pro_inflammatory_genes mapk_pathway->pro_inflammatory_genes inflammation_pain Inflammation and Pain pro_inflammatory_genes->inflammation_pain test_compound Test Compound (e.g., this compound) test_compound->nfkb_pathway Inhibition test_compound->mapk_pathway Inhibition

Figure 4: Potential anti-inflammatory signaling pathways.

3.2. Cardiotoxicity Signaling:

A common mechanism of drug-induced cardiotoxicity involves the generation of reactive oxygen species (ROS) and the induction of apoptosis in cardiomyocytes.

G cardiotoxic_agent Cardiotoxic Agent (e.g., Doxorubicin, Test Compound) mitochondria Mitochondria cardiotoxic_agent->mitochondria ros Reactive Oxygen Species (ROS) Production mitochondria->ros dna_damage DNA Damage ros->dna_damage apoptosis_pathway Apoptotic Signaling Pathway (e.g., Caspase activation) ros->apoptosis_pathway dna_damage->apoptosis_pathway cell_death Cardiomyocyte Apoptosis apoptosis_pathway->cell_death cardiac_dysfunction Cardiac Dysfunction cell_death->cardiac_dysfunction

Figure 5: Potential cardiotoxicity signaling pathway.

Carmichaenine B: Application Notes and Protocols for Use as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine B is a C19-diterpenoid alkaloid isolated from the plant Aconitum carmichaelii. This class of natural products has garnered significant interest in the scientific community due to a wide range of biological activities, including anti-inflammatory, analgesic, neuroprotective, and antitumor effects. While this compound itself is a less-studied compound, its structural similarity to other well-characterized C19-diterpenoid alkaloids from Aconitum carmichaelii suggests its potential as a valuable chemical probe for investigating key cellular signaling pathways implicated in various disease states.

These application notes provide a comprehensive guide for utilizing this compound as a chemical probe, with a primary focus on its potential to modulate inflammatory and cancer-related signaling pathways. The protocols outlined below are based on established methodologies for studying related compounds and can be adapted for use with this compound.

Chemical Information

Compound Name CAS Number Molecular Formula Molecular Weight
This compound2065228-60-4C23H37NO7439.54 g/mol

Predicted Biological Activities and Potential Targets

Based on the known activities of structurally related C19-diterpenoid alkaloids from Aconitum carmichaelii, this compound is predicted to exhibit the following biological activities:

  • Anti-inflammatory Activity : Many diterpenoid alkaloids from Aconitum species have demonstrated potent anti-inflammatory effects. This is often attributed to the modulation of key inflammatory signaling pathways.

  • Antitumor Activity : Several alkaloids from Aconitum carmichaelii have shown cytotoxicity against various cancer cell lines.

  • Neuroprotective Effects : Some related compounds have exhibited neuroprotective properties, suggesting a potential role in studying neurological disorders.

The primary molecular targets for these activities are likely to be components of intracellular signaling cascades. A key pathway implicated in the action of Aconitum alkaloids is the MAPK/NF-κB/STAT3 signaling axis . This axis plays a crucial role in regulating inflammation, cell proliferation, survival, and apoptosis.

Experimental Protocols

The following are detailed protocols for investigating the potential of this compound as a chemical probe for the MAPK/NF-κB/STAT3 signaling pathway and for assessing its anti-inflammatory and cytotoxic effects.

General Cell Culture and Treatment

Materials:

  • Appropriate cell line (e.g., RAW 264.7 macrophages for inflammation studies, various cancer cell lines like A549, HeLa, MCF-7 for cytotoxicity assays)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to prepare a stock solution)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture cells in T-75 flasks until they reach 80-90% confluency.

  • Seed cells into appropriate multi-well plates (e.g., 96-well for viability assays, 6-well for protein or RNA extraction) at a predetermined density.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in a complete growth medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (medium with 0.1% DMSO).

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Production)

Objective: To assess the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Cell Line: RAW 264.7 murine macrophages

Materials:

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control group (no LPS) and a positive control group (LPS alone).

  • After 24 hours, collect the cell culture supernatant.

  • Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess Reagent System according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-treated control group.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis of MAPK/NF-κB/STAT3 Signaling Pathway

Objective: To investigate the effect of this compound on the activation of key proteins in the MAPK, NF-κB, and STAT3 signaling pathways.

Materials:

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

Procedure:

  • Seed cells in 6-well plates and treat with this compound and/or a stimulant (e.g., LPS or a cytokine) for the appropriate time.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to the respective total protein or a loading control (e.g., β-actin).

Visualizations

Signaling Pathway Diagram

MAPK_NFkB_STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Cascade cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway cluster_nucleus Nucleus Stimulus Stimulus (e.g., LPS, Cytokines) Receptor Receptor (e.g., TLR4, Cytokine Receptor) Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK IKK IKK Complex Receptor->IKK JAK JAK Receptor->JAK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Transcription Gene Transcription (Inflammatory Mediators, Cytokines, etc.) MAPK->Transcription IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->Transcription STAT3 STAT3 JAK->STAT3 phosphorylates STAT3->Transcription CarmichaenineB This compound CarmichaenineB->MAPKKK potential inhibition CarmichaenineB->IKK potential inhibition CarmichaenineB->JAK potential inhibition

Caption: Predicted inhibitory action of this compound on the MAPK/NF-κB/STAT3 signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Biological Assays start Start: Cell Culture treatment Treatment with this compound (Dose- and Time-response) start->treatment viability Cell Viability Assay (MTT) treatment->viability inflammation Anti-inflammatory Assay (Nitric Oxide Measurement) treatment->inflammation western Western Blot Analysis (MAPK/NF-κB/STAT3 Pathway) treatment->western data_analysis Data Analysis (IC50, % Inhibition, Protein Expression) viability->data_analysis inflammation->data_analysis western->data_analysis conclusion Conclusion: Elucidation of this compound's Mechanism of Action data_analysis->conclusion

Caption: General experimental workflow for characterizing this compound as a chemical probe.

Data Interpretation and Troubleshooting

  • High background in NO assay: Ensure that the phenol (B47542) red-free medium is used during the Griess reaction, as phenol red can interfere with the colorimetric measurement.

  • Weak or no signal in Western blot: Optimize antibody concentrations and incubation times. Ensure efficient protein transfer and use fresh lysis buffer with inhibitors.

  • Inconsistent MTT results: Ensure even cell seeding and avoid edge effects in 96-well plates. Check for any precipitation of this compound at higher concentrations.

Safety Precautions

  • Alkaloids from Aconitum species can be toxic. Handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Conduct all experiments in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound before use.

Disclaimer: These application notes and protocols are intended for research purposes only by qualified individuals. The predicted activities and targets of this compound are based on the current scientific literature on related compounds and require experimental validation.

Application Notes and Protocols for the Preclinical Formulation of Carmichaenine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine B is a C20-diterpenoid alkaloid derived from the Aconitum genus.[1][2][3] Like many other natural products, Aconitum alkaloids present promising pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects.[3][4][5][6] However, their development for preclinical studies is often hampered by poor aqueous solubility, a common characteristic of diterpenoid alkaloids.[1] These application notes provide a comprehensive guide to developing a suitable formulation for this compound to ensure consistent and maximal exposure in preclinical animal models.[7][8] The protocols outlined below cover pre-formulation characterization, formulation strategies, and analytical methodologies tailored for this class of compounds.

Pre-formulation Studies: Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for a rational formulation design.[8] The following parameters should be experimentally determined.

Table 1: Physicochemical Properties of this compound

ParameterExperimental ValueMethodSignificance
Molecular Formula C23H37NO7Mass SpectrometryConfirms identity and purity
Molecular Weight 439.5 g/mol Mass SpectrometryEssential for concentration calculations
CAS Number 2065228-60-4-Unique chemical identifier
Appearance To be determinedVisual InspectionBasic quality control parameter
Melting Point To be determinedDifferential Scanning Calorimetry (DSC)Indicates purity and solid-state form
Aqueous Solubility Expected to be lowHPLC-based methodCritical for selecting solubilization strategy
Solubility in Excipients To be determinedHPLC-based methodIdentifies suitable solvents and co-solvents
pKa To be determinedPotentiometric titrationPredicts solubility at different pH values
LogP To be determinedHPLC-based methodIndicates lipophilicity and potential for membrane permeation
Hygroscopicity To be determinedDynamic Vapor Sorption (DVS)Assesses stability and handling requirements
Solid-State Form To be determinedX-ray Powder Diffraction (XRPD)Determines crystallinity and potential for polymorphism

Formulation Development for Preclinical Studies

The primary goal of preclinical formulation is to achieve adequate and reproducible systemic exposure for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[9][10] Given the anticipated poor aqueous solubility of this compound, the following formulation strategies should be considered.

Experimental Workflow for Formulation Development

The following diagram illustrates the logical workflow for developing a preclinical formulation of this compound.

G cluster_0 Pre-formulation cluster_1 Formulation Screening cluster_2 Formulation Optimization & Testing cluster_3 Final Formulation A Physicochemical Characterization C Solubility Enhancement (Co-solvents, Surfactants) A->C B Analytical Method Development B->C D Vehicle Selection (Aqueous, Lipid-based) C->D E Prototype Formulation Preparation D->E F Short-term Stability Testing E->F G In vitro Characterization (e.g., Caco-2 permeability) E->G H Final Formulation for In Vivo Studies F->H G->H

Workflow for Preclinical Formulation Development

Recommended Formulation Approaches

For early preclinical studies, simple solution or suspension formulations are often preferred.[9]

Table 2: Example Preclinical Formulations for this compound

Formulation TypeCompositionRationale
Aqueous Solution 5% DMSO / 95% SalineFor initial in vitro and in vivo screening if solubility permits.
Co-solvent Solution 10% DMSO / 40% PEG400 / 50% WaterEnhances solubility for intravenous or oral administration.
Surfactant Dispersion 2% Tween 80 in 0.5% MethylcelluloseFor oral administration of poorly soluble compounds.
Lipid-based Suspension Suspension in corn oil or sesame oilSuitable for subcutaneous or oral administration, can enhance absorption.

Experimental Protocols

Protocol for Solubility Determination
  • Objective: To determine the equilibrium solubility of this compound in various aqueous buffers and organic solvents.

  • Materials: this compound, phosphate-buffered saline (PBS, pH 7.4), various organic solvents (e.g., ethanol, propylene (B89431) glycol, PEG400), HPLC system.

  • Procedure:

    • Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and dilute it with a suitable mobile phase.

    • Quantify the concentration of this compound in the supernatant using a validated HPLC-UV or UPLC-MS method.[11]

Protocol for Short-Term Stability Testing
  • Objective: To assess the stability of the this compound formulation under intended storage conditions.

  • Materials: Prepared this compound formulation, stability chambers, HPLC system.

  • Procedure:

    • Prepare the final formulation and dispense it into multiple vials.

    • Store the vials at different conditions, such as refrigerated (2-8°C), room temperature (25°C/60% RH), and accelerated (40°C/75% RH).

    • At specified time points (e.g., 0, 7, 14, and 30 days), withdraw a sample from each condition.

    • Visually inspect the samples for any changes in appearance (e.g., precipitation, color change).

    • Quantify the concentration of this compound and any degradation products using a stability-indicating HPLC method.

Analytical Methods for Quantification

Accurate quantification of this compound in formulation and biological matrices is crucial. UPLC-ESI-MS is a highly sensitive and specific method for the analysis of Aconitum alkaloids.[11]

Table 3: UPLC-ESI-MS Method Parameters for this compound Analysis

ParameterRecommended Setting
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for separation from excipients and metabolites
Flow Rate 0.3 mL/min
Injection Volume 1-5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitored Transitions Precursor ion (m/z) -> Product ion (m/z) to be determined

Biological Activity and Signaling Pathways

Aconitum alkaloids are known to exert their effects through various signaling pathways. While the specific pathways for this compound are yet to be fully elucidated, related compounds have been shown to modulate the NF-κB and MAPK signaling pathways, which are involved in inflammation.[12] Additionally, some Aconitum alkaloids activate the Nrf2-mediated signaling pathway.[13][14]

Representative Signaling Pathway

The following diagram illustrates a potential signaling pathway modulated by Aconitum alkaloids, leading to anti-inflammatory effects.

G A This compound B Inhibition of IKK Complex A->B inhibits C IκBα Degradation B->C prevents D NF-κB (p65/p50) C->D releases E Nuclear Translocation D->E F Gene Transcription (e.g., TNF-α, IL-6) E->F G Inflammatory Response F->G

Inhibition of NF-κB Signaling Pathway

Conclusion

The successful preclinical development of this compound hinges on a well-defined formulation strategy that addresses its likely poor aqueous solubility. The protocols and application notes provided herein offer a systematic approach to characterizing and formulating this promising natural product. By carefully executing these steps, researchers can ensure reliable and meaningful results in subsequent in vivo studies, ultimately accelerating the journey of this compound from a natural compound to a potential therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Improving Carmichaenine B Isolation Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation of Carmichaenine B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to improving the yield of this C19-diterpenoid alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a C19-diterpenoid alkaloid with the chemical formula C23H37NO7 and a molecular weight of 439.5 g/mol .[1] Understanding its structure and polarity is crucial for selecting appropriate extraction and purification methods. As a diterpenoid alkaloid, it possesses a complex polycyclic structure and contains nitrogen, which imparts basic properties.

Q2: From which plant sources is this compound typically isolated?

This compound is isolated from plants of the Aconitum genus, commonly known as aconite or monkshood. Specifically, it is often found in Aconitum carmichaeli.[2]

Q3: What are the general steps for isolating this compound?

The general workflow for isolating this compound and other similar alkaloids from Aconitum species involves:

  • Extraction: Removing the crude alkaloids from the plant material using suitable solvents.

  • Acid-Base Extraction: A liquid-liquid extraction to separate alkaloids from neutral and acidic compounds.

  • Chromatographic Purification: Utilizing techniques like column chromatography and counter-current chromatography to isolate individual alkaloids.

Q4: Which extraction solvents are most effective for diterpenoid alkaloids like this compound?

Methanol or ethanol (B145695) are commonly used for the initial extraction of alkaloids from the plant material.[3] Acidified water (e.g., with HCl) can also be used to extract the alkaloids in their salt form, which increases their solubility in the aqueous phase.[3]

Q5: What is counter-current chromatography (CCC) and why is it useful for separating alkaloids?

Counter-current chromatography is a liquid-liquid partition chromatography technique where both the stationary and mobile phases are liquids.[4] It is particularly effective for separating polar and thermally sensitive compounds like alkaloids because it avoids irreversible adsorption onto a solid support.[4] Techniques like pH-zone-refining CCC can be highly efficient for separating basic compounds like alkaloids.

Troubleshooting Guides

This section addresses specific issues that may arise during the isolation of this compound, leading to low yields.

Issue 1: Low Yield of Crude Alkaloid Extract

Possible Causes & Solutions

Possible Cause Troubleshooting Steps Optimization Strategy
Incomplete Extraction Ensure the plant material is finely powdered to maximize surface area for solvent penetration.Increase the extraction time or perform multiple extraction cycles. Consider using methods like soxhlet extraction or ultrasonic-assisted extraction to improve efficiency.[5]
Inappropriate Solvent The polarity of the extraction solvent may not be optimal for this compound.Test a range of solvents with varying polarities (e.g., methanol, ethanol, chloroform (B151607), or mixtures thereof). Acidifying the extraction solvent (e.g., with 0.5% HCl) can improve the solubility of alkaloids.[6]
Degradation of Alkaloids Prolonged exposure to high temperatures during solvent evaporation can lead to degradation.[6]Use a rotary evaporator under reduced pressure to remove the solvent at a lower temperature. Avoid excessive heat.
Plant Material Quality The concentration of this compound can vary depending on the plant's species, origin, and harvest time.[7]Ensure proper identification and sourcing of the plant material. If possible, analyze a small sample for alkaloid content before large-scale extraction.
Issue 2: Poor Separation and Low Purity during Chromatography

Possible Causes & Solutions

Possible Cause Troubleshooting Steps Optimization Strategy
Suboptimal CCC Solvent System The partition coefficient (K) of this compound in the chosen two-phase solvent system is not ideal.Systematically screen different solvent systems. A common system for diterpenoid alkaloids is a mixture of n-hexane, ethyl acetate, methanol, and water.[2] Adjust the ratios to achieve a K value between 0.5 and 2 for the target compound.
Column Overloading (Silica Gel) Applying too much crude extract to the silica (B1680970) gel column can result in poor separation.Reduce the amount of sample loaded onto the column. Use a larger column if a larger sample size is necessary.
Co-elution with Similar Alkaloids Aconitum species contain numerous structurally similar alkaloids that can be difficult to separate.[8][9][10]Employ multi-step purification. After initial separation on silica gel, use a more selective technique like high-speed counter-current chromatography (HSCCC) for final purification.[2] Consider using different stationary phases (e.g., alumina) or gradient elution.
pH of the Mobile Phase (CCC) For pH-zone-refining CCC, incorrect pH can lead to poor separation of basic alkaloids.Optimize the pH of both the stationary and mobile phases to exploit the differences in the pKa values of the target alkaloids.

Experimental Protocols

General Extraction of Diterpenoid Alkaloids from Aconitum

This protocol is a general guideline based on methods used for similar alkaloids.

  • Grinding: Grind the dried and powdered roots of the Aconitum plant.

  • Extraction: Macerate the powdered material with 95% ethanol (or methanol) at room temperature for an extended period (e.g., 24-48 hours), or perform heat reflux extraction for a shorter duration (e.g., 2-3 hours, repeated 3 times).

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in a 1-2% HCl solution.

    • Wash the acidic solution with an immiscible organic solvent like petroleum ether or chloroform to remove neutral and weakly acidic compounds.

    • Adjust the pH of the aqueous layer to 9-10 with ammonia (B1221849) water.

    • Extract the liberated free alkaloids with chloroform or ethyl acetate.

    • Combine the organic layers and evaporate the solvent to yield the crude alkaloid mixture.

Purification by High-Speed Counter-Current Chromatography (HSCCC)

The following is an example protocol for the separation of C19-diterpenoid alkaloids from Aconitum carmichaeli, which can be adapted for this compound.[2]

  • Two-Phase Solvent System: A mixture of n-hexane-ethyl acetate-methanol-water (e.g., in a 3:5:4:5 v/v/v/v ratio) is prepared and thoroughly equilibrated.[2] The two phases are then separated.

  • Stationary and Mobile Phases: The upper phase can be used as the stationary phase, and the lower phase as the mobile phase.[2]

  • HSCCC Operation:

    • The column is first filled with the stationary phase.

    • The apparatus is rotated at a specific speed (e.g., 850 rpm).[2]

    • The crude alkaloid extract, dissolved in a small amount of the solvent system, is injected.

    • The mobile phase is pumped through the column at a constant flow rate (e.g., 2.0 mL/min).[2]

  • Fraction Collection and Analysis: Effluent is monitored by UV detection (e.g., at 235 nm) and fractions are collected.[2] Fractions are then analyzed by techniques like HPLC or TLC to identify those containing the pure compound.

Yield Data for Similar Alkaloids from A. carmichaeli using HSCCC [2]

CompoundAmount from 90 mg Crude ExtractPurity
Beiwutine15.3 mg97.9%
Mesaconitine35.1 mg96.2%
Hypaconitine22.7 mg99.2%

Visualizations

Extraction_Workflow Plant Powdered Aconitum Plant Material Extraction Extraction with Ethanol/Methanol Plant->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Mixture Acid_Base->Crude_Alkaloids Purification Chromatographic Purification (e.g., CCC) Crude_Alkaloids->Purification Carmichaenine_B Pure this compound Purification->Carmichaenine_B

Caption: General workflow for the isolation of this compound.

Troubleshooting_Low_Yield Start Low Yield of this compound Check_Extraction Evaluate Crude Extraction Yield Start->Check_Extraction Check_Purification Evaluate Purification Efficiency Start->Check_Purification Optimize_Extraction Optimize Extraction: - Solvent - Time - Temperature Check_Extraction->Optimize_Extraction if low Optimize_Purification Optimize Chromatography: - Solvent System (CCC) - Stationary Phase - Gradient Check_Purification->Optimize_Purification if low Improved_Yield Improved Yield Optimize_Extraction->Improved_Yield Optimize_Purification->Improved_Yield

Caption: Logical troubleshooting flow for low isolation yield.

References

Technical Support Center: Overcoming Solubility Challenges with Carmichaenine B in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the diterpenoid alkaloid, Carmichaenine B, in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I dilute it from a DMSO stock into my aqueous assay buffer?

This is a common phenomenon known as "antisolvent precipitation." this compound, like many diterpenoid alkaloids, is significantly more soluble in organic solvents like Dimethyl Sulfoxide (DMSO) than in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the solvent environment changes drastically, causing the compound to crash out of solution.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

The tolerance of cell lines to DMSO varies. Generally, it is recommended to keep the final concentration of DMSO in cell culture media at or below 0.5%, as higher concentrations can induce cellular stress, affect cell viability, and interfere with the experimental results. It is crucial to perform a solvent toxicity control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay.

Q3: Can I use other organic solvents besides DMSO to prepare my stock solution?

Yes, other polar aprotic solvents may be used. However, DMSO is widely used due to its ability to dissolve a broad range of polar and nonpolar compounds and its miscibility with water.[1] If DMSO is not suitable for your experiment, ethanol (B145695) can be an alternative, but it is typically more volatile and may have different effects on your assay. Always perform a solvent control to assess the impact of the chosen solvent on your experimental system.

Q4: How can cyclodextrins help with the solubility of this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex."[2][3][4] This complex is more water-soluble, allowing for higher concentrations of the compound to be achieved in aqueous solutions without precipitation.[2][5]

Q5: Will adjusting the pH of my buffer improve the solubility of this compound?

Diterpenoid alkaloids are often basic compounds. Adjusting the pH of the aqueous buffer to a more acidic range can protonate the nitrogen atoms in the alkaloid structure, forming a more soluble salt. However, it is critical to ensure that the altered pH does not negatively impact the stability of this compound or the performance of your biological assay (e.g., enzyme activity, cell viability).

Troubleshooting Guides

Issue 1: Precipitation Observed Upon Dilution of DMSO Stock

Probable Cause: Rapid change in solvent polarity (antisolvent precipitation).

Solutions:

  • Optimize Dilution Method:

    • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual introduction to the aqueous environment can help maintain solubility.

    • Vortexing/Mixing: Ensure vigorous vortexing or mixing immediately after adding the stock solution to the aqueous buffer to facilitate rapid and uniform dispersion.

  • Reduce Final Concentration: If experimentally feasible, lower the final concentration of this compound in the assay.

  • Incorporate a Co-solvent: Introduce a water-miscible co-solvent into your final assay buffer. Common co-solvents include ethanol or polyethylene (B3416737) glycol (PEG). Be sure to determine the tolerance of your assay system to the chosen co-solvent.

  • Utilize a Surfactant: Low concentrations of non-ionic surfactants (e.g., Tween® 20, Triton™ X-100) can help to maintain the solubility of hydrophobic compounds in aqueous solutions. The optimal concentration needs to be determined empirically.

Issue 2: Low Signal or Inconsistent Results in Biological Assays

Probable Cause: The actual concentration of soluble this compound is lower than the nominal concentration due to precipitation or adsorption to plasticware.

Solutions:

  • Confirm Solubility Limit: Determine the kinetic solubility of this compound in your final assay buffer. This can be done by preparing a serial dilution and measuring turbidity or by using analytical methods like HPLC after centrifugation to quantify the amount of soluble compound.

  • Use Low-Binding Plates and Tubes: Hydrophobic compounds can adsorb to the surface of standard plasticware. Using low-protein-binding microplates and tubes can minimize this effect.

  • Consider a Formulation Strategy:

    • Cyclodextrin (B1172386) Complexation: Prepare an inclusion complex of this compound with a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) to enhance its aqueous solubility.[2][5]

    • Liposomal Formulation: For in vivo or certain in vitro applications, encapsulating this compound in liposomes can improve its delivery and solubility in aqueous environments.

Data Presentation

Table 1: Solubility of Structurally Related Diterpenoid Alkaloids in Common Solvents

CompoundSolventSolubilityReference
AconitineWater0.3 mg/mL[6]
Ethanol35 mg/mL[6]
Chloroform50 mg/mL[7]
DMSOSoluble[8]
LappaconitineWaterInsoluble[9]
Methanol (B129727)Good solubility[9]
EthanolGood solubility[9]
Lappaconitine HBrWaterSoluble[10]
AlcoholSoluble[10]

Note: This data is for structurally related compounds and should be used as a general guide. The actual solubility of this compound may vary.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Accurately weigh a precise amount of this compound powder.

  • Calculate the volume of high-purity, anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Add the calculated volume of DMSO to the vial containing this compound.

  • Vortex the solution vigorously for 2-5 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure no particulate matter is present.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solutions using Cyclodextrin
  • Prepare a Cyclodextrin Stock Solution: Prepare a stock solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your assay buffer (e.g., 10-40% w/v). Gentle warming and stirring may be required for complete dissolution.

  • Complexation:

    • Method A (from organic stock): Add a small volume of a concentrated this compound stock solution in a volatile organic solvent (e.g., methanol or ethanol) to a glass vial. Evaporate the solvent under a stream of nitrogen. Add the HP-β-CD solution and vortex or sonicate for an extended period (1-24 hours) to allow for complex formation.

    • Method B (direct addition): Add this compound powder directly to the pre-warmed HP-β-CD solution. Stir or sonicate until the powder is fully dissolved.

  • Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Quantification: Determine the concentration of the solubilized this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Use in Assay: Use the clarified supernatant as your working solution for the assay. Remember to include a vehicle control with the same concentration of HP-β-CD.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Dilution & Assay Setup cluster_analysis Data Analysis stock_dmso This compound in DMSO dilution Serial Dilution in Assay Buffer stock_dmso->dilution Option 1 stock_cd This compound with Cyclodextrin stock_cd->dilution Option 2 assay Addition to Assay Plate dilution->assay readout Assay Readout assay->readout analysis Data Interpretation readout->analysis

Caption: Experimental workflow for preparing and using this compound in assays.

troubleshooting_logic start Precipitation Observed? check_conc Is final concentration too high? start->check_conc Yes no_precip No Precipitation Proceed with Assay start->no_precip No reduce_conc Reduce Concentration check_conc->reduce_conc Yes check_dilution Is dilution method optimal? check_conc->check_dilution No stepwise_dilution Use Stepwise Dilution check_dilution->stepwise_dilution No use_formulation Consider Formulation (e.g., Cyclodextrin) check_dilution->use_formulation Still Precipitates

Caption: Troubleshooting logic for addressing this compound precipitation.

NFkB_Pathway cluster_nucleus Stimulus Stimulus (e.g., Cytokines, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylates IkB->IkB Ubiquitination & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Gene Target Gene Expression Nucleus->Gene CarmichaenineB This compound (Hypothesized) CarmichaenineB->IKK Inhibits?

Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.

References

Technical Support Center: Carmichaeline B Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support and troubleshooting advice to prevent the degradation of Carmichaeline B during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Carmichaeline B and why is its stability a concern?

Carmichaeline B is a C19-diterpenoid alkaloid, a class of natural products known for their complex structures and significant biological activities. Like other aconitine-type alkaloids, Carmichaeline B possesses ester functional groups that are susceptible to hydrolysis, leading to the degradation of the compound and loss of its biological potency. Proper storage and handling are therefore critical to ensure the integrity of the compound for research and drug development purposes.

Q2: What are the primary degradation pathways for Carmichaeline B?

The primary degradation pathway for Carmichaeline B, and other diester-diterpenoid alkaloids, is hydrolysis. This involves the cleavage of the ester bonds, typically at the C8 and C14 positions of the diterpenoid skeleton. This process is significantly influenced by factors such as pH and temperature.[1][2] The hydrolysis occurs in a stepwise manner, first yielding a less toxic monoester derivative (e.g., a benzoylaconine-type compound) and finally the non-toxic alcohol amine core (an aconine-type compound).[1]

Q3: What are the visible signs of Carmichaeline B degradation?

Visual inspection may not be sufficient to detect degradation, as the initial hydrolysis products may not cause a noticeable change in the physical appearance of the sample. The most reliable way to assess the stability of Carmichaeline B is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate and quantify the parent compound and its degradation products.

Q4: How can I monitor the stability of my Carmichaeline B sample?

Regular analytical testing is recommended to monitor the stability of Carmichaeline B, especially for long-term storage or when used in critical experiments. A validated HPLC-UV or LC-MS/MS method is the gold standard for quantifying the concentration of Carmichaeline B and detecting the presence of its degradation products.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of biological activity in an experiment. Degradation of Carmichaeline B due to improper storage or handling.Verify the storage conditions of your stock solution (temperature, solvent, pH). Analyze an aliquot of the stock solution by HPLC or LC-MS to check for the presence of degradation products. Prepare fresh solutions for critical experiments.
Appearance of unexpected peaks in HPLC/LC-MS analysis. The new peaks are likely degradation products of Carmichaeline B.Compare the retention times and/or mass-to-charge ratios of the new peaks with those of known degradation products (e.g., monoester and aconine (B1215550) analogues). Adjust storage conditions to minimize further degradation.
Precipitation of the compound in aqueous solution. Poor solubility or degradation leading to less soluble products.Ensure the pH of the buffer is within the optimal range for solubility and stability. Consider using a co-solvent if compatible with your experimental setup.

Storage Recommendations

To minimize degradation, Carmichaeline B should be stored under controlled conditions. The following table summarizes the recommended storage parameters based on the general stability of aconitine (B1665448) alkaloids.

ParameterRecommendationRationale
Temperature Solid: -20°C or lower. Solution: -80°C for long-term storage; 2-8°C for short-term (days).Lower temperatures significantly slow down the rate of hydrolysis and other chemical degradation reactions.[3]
pH (for solutions) Slightly acidic (pH 4-6) Aconitine alkaloids are more stable in slightly acidic conditions. Alkaline and strongly acidic conditions accelerate hydrolysis.[4]
Solvent Solid: Store as a dry powder. Solution: Anhydrous organic solvents (e.g., ethanol, acetonitrile) for stock solutions. For aqueous experiments, prepare fresh solutions in a suitable buffer immediately before use.Hydrolysis is a primary degradation pathway, so minimizing contact with water is crucial.
Light Store in amber vials or protect from light.While not as critical as temperature and pH, prolonged exposure to light can potentially contribute to degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).This minimizes oxidation, which can be a secondary degradation pathway for complex organic molecules.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of Carmichaeline B

This protocol provides a general method for the routine analysis of Carmichaeline B purity and concentration.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, which is typically a gradient of acetonitrile and an aqueous buffer. A common starting point is a gradient from 20% to 80% acetonitrile over 30 minutes. The optimal gradient will depend on the specific column and system.

  • Standard Preparation: Prepare a stock solution of Carmichaeline B in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the Carmichaeline B sample in the mobile phase or a compatible solvent to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: ~235 nm (Aconitine alkaloids typically have a UV maximum around this wavelength)

    • Column Temperature: 25-30°C

  • Analysis: Inject the standards and samples.

  • Quantification: Create a calibration curve by plotting the peak area of the Carmichaeline B standard against its concentration. Use the calibration curve to determine the concentration of Carmichaeline B in the samples.

Visualizations

Degradation Pathway of Carmichaeline B

Figure 1. Hydrolytic Degradation Pathway of Carmichaeline B A Carmichaeline B (Diester Diterpenoid Alkaloid) B Monoester Derivative (e.g., Benzoyl-Carmichaeline) A->B Hydrolysis (Loss of one ester group) C Carmichaeline Aconine (Alcohol Amine) B->C Hydrolysis (Loss of second ester group)

Figure 1. Hydrolytic Degradation Pathway of Carmichaeline B.

Experimental Workflow for Stability Assessment

Figure 2. Workflow for Carmichaeline B Stability Assessment cluster_prep Sample Preparation cluster_storage Storage Incubation cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare Carmichaeline B solutions at different pH and temperatures Store Store samples for defined time intervals Prep->Store Analyze Analyze samples by HPLC/LC-MS Store->Analyze Data Quantify Carmichaeline B and degradation products Analyze->Data Conclusion Determine degradation kinetics and optimal storage conditions Data->Conclusion

Figure 2. Workflow for Carmichaeline B Stability Assessment.

References

Technical Support Center: Troubleshooting Carmichaeline B Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing with Carmichaeline B and similar alkaloid compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for Carmichaeline B analysis?

A1: Peak tailing is a chromatographic issue where a peak is asymmetrical, exhibiting a "tail" that extends from the apex of the peak towards the baseline.[1] In an ideal HPLC separation, peaks should be symmetrical (Gaussian). Peak tailing is problematic because it can lead to:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate quantification challenging.

  • Inaccurate Integration: The asymmetrical shape can cause errors in peak area calculation, impacting the precision and accuracy of quantitative results.

  • Lower Sensitivity: As the peak broadens, its height diminishes, which can negatively affect the limit of detection (LOD) and limit of quantitation (LOQ).

Carmichaeline B, an alkaloid, is a basic compound. Basic compounds are particularly susceptible to peak tailing due to their chemical interactions within the HPLC system.[1]

Q2: What are the primary causes of peak tailing for a basic compound like Carmichaeline B?

A2: The most common cause of peak tailing for basic compounds is secondary interactions between the analyte and the stationary phase.[1] Key factors include:

  • Silanol (B1196071) Interactions: Silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above 3, these silanol groups can become ionized (SiO-) and interact electrostatically with protonated basic analytes like Carmichaeline B. This secondary retention mechanism leads to peak tailing.[1][2]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of Carmichaeline B, both the ionized and non-ionized forms of the analyte will be present, leading to peak broadening and tailing.[2]

  • Column Overload: Injecting an excessive amount of the sample can saturate the stationary phase, causing peak distortion.[3]

  • Column Degradation: Over time, the stationary phase can degrade, or voids can form in the column packing, leading to poor peak shape.[1]

  • Extra-Column Effects: Issues such as excessive tubing length or diameter, or poorly made connections can increase dead volume and contribute to peak tailing.[2]

Q3: How can I systematically troubleshoot peak tailing for Carmichaeline B?

A3: A systematic approach is crucial for identifying and resolving the cause of peak tailing. The following workflow can guide your troubleshooting efforts.

G cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Mobile Phase Optimization cluster_3 Column & Hardware Evaluation cluster_4 Resolution start Peak Tailing Observed for Carmichaeline B check_overload Dilute Sample (e.g., 1:10) and Re-inject start->check_overload check_system Inspect System Suitability Data start->check_system adjust_ph Lower Mobile Phase pH (e.g., to 2.5-3.0) check_overload->adjust_ph If peak shape improves, reduce sample concentration. check_system->adjust_ph If system suitability fails, address system issues. flush_column Flush or Replace Column check_system->flush_column If multiple peaks tail add_modifier Add Mobile Phase Modifier (e.g., 0.1% TFA or Formic Acid) adjust_ph->add_modifier end Peak Shape Improved adjust_ph->end If peak shape improves use_buffer Incorporate a Buffer (e.g., Ammonium (B1175870) Formate) add_modifier->use_buffer add_modifier->end If peak shape improves check_column Use End-Capped Column use_buffer->check_column use_buffer->end If peak shape improves replace_guard Replace Guard Column check_column->replace_guard check_column->end If peak shape improves check_connections Inspect Tubing and Fittings for Dead Volume replace_guard->check_connections replace_guard->end If peak shape improves check_connections->flush_column check_connections->end If peak shape improves flush_column->end

Caption: Troubleshooting workflow for Carmichaeline B peak tailing.

Troubleshooting Guides

Guide 1: Addressing Silanol Interactions

Secondary interactions with residual silanol groups are a frequent cause of peak tailing for basic compounds like Carmichaeline B. The following steps can help mitigate this issue.

  • Step 1: Lower Mobile Phase pH: Adjust the pH of your aqueous mobile phase to a lower value, ideally between 2.5 and 3.0.[1] This ensures that the silanol groups are fully protonated, minimizing their interaction with the protonated basic analyte.

  • Step 2: Use a Mobile Phase Additive: Incorporate a competing base or an ion-pairing agent into your mobile phase.

    • Acids: Adding 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid can effectively mask silanol interactions and improve peak shape.[4]

    • Buffers: Using a buffer like ammonium formate (B1220265) can help maintain a stable pH and improve peak symmetry.[5]

  • Step 3: Utilize an End-Capped Column: If you are not already using one, switch to a column that has been "end-capped." End-capping chemically derivatizes most of the residual silanol groups, making them less available for secondary interactions.[2]

Guide 2: Optimizing Chromatographic Conditions

Fine-tuning your HPLC method parameters can significantly improve peak shape.

ParameterRecommendationRationale
Mobile Phase pH Adjust to 2.5 - 3.0Minimizes interaction with acidic silanol groups on the stationary phase.[1]
Mobile Phase Additive 0.1% Formic Acid or 0.1% TFAMasks residual silanol groups and ensures the analyte is in a single ionic form.[4]
Column Type High-purity, end-capped C18Reduces the number of available silanol groups for secondary interactions.[2]
Column Temperature Increase (e.g., to 30-40 °C)Can improve mass transfer kinetics and reduce peak tailing, but monitor for analyte stability.
Flow Rate Optimize for best efficiencyEnsure the flow rate is not too high, which can lead to band broadening.
Injection Volume & Concentration Inject a smaller volume or a diluted sampleRules out column overload as the cause of peak tailing.[3]

Experimental Protocols

Protocol 1: Sample Dilution Test for Column Overload

  • Prepare a Diluted Sample: Prepare a 1:10 and a 1:100 dilution of your Carmichaeline B sample using the mobile phase as the diluent.

  • Sequential Injections: Inject the original, undiluted sample, followed by the 1:10 and 1:100 dilutions.

  • Analyze Peak Shape: Compare the peak asymmetry factor for Carmichaeline B in each chromatogram. A significant improvement in peak symmetry with dilution is a strong indicator of mass overload.[3]

Protocol 2: General HPLC Method for Aconitum Alkaloids

This protocol provides a starting point for the analysis of Carmichaeline B and can be optimized as needed.

  • Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.[4]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the compounds of interest.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 235 nm (or as determined by the UV spectrum of Carmichaeline B).

  • Injection Volume: 10 µL.

Note: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter to prevent blockage of the column frit.[3] If peak tailing persists for all analytes, it may indicate a physical problem with the column, such as a blocked inlet frit or a void at the column head.[1] In such cases, reversing and flushing the column (if the manufacturer's instructions permit) or replacing the column may be necessary.

References

Technical Support Center: Optimizing Reaction Conditions for Carmichaenine B Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of Carmichaenine B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the chemical modification of this complex diterpenoid alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the derivatization of this compound?

A1: The most common derivatization strategies for this compound target its multiple hydroxyl (-OH) functional groups. Acylation, the introduction of an acyl group (R-C=O), is a widely used method to enhance the compound's properties for analytical purposes or to modify its biological activity. Other potential strategies include silylation and alkylation of the hydroxyl groups.

Q2: Why is my this compound derivatization reaction showing low yield?

A2: Low reaction yield can be attributed to several factors. Incomplete reaction, side product formation, or degradation of the starting material or product are common culprits. Refer to the troubleshooting guide below for specific potential causes and solutions.

Q3: How can I monitor the progress of my derivatization reaction?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material (this compound), you can visualize the consumption of the starting material and the formation of the new, derivatized product spot. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the optimal storage conditions for this compound and its derivatives?

A4: this compound and its derivatives should be stored in a cool, dry, and dark place to prevent degradation. For long-term storage, keeping the compounds at -20°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive or degraded reagents.Use fresh, high-purity reagents. Ensure proper storage and handling of acylating agents and catalysts.
Insufficient reaction temperature.Gradually increase the reaction temperature in 5-10°C increments. Monitor for potential degradation.
Inappropriate solvent.Ensure the solvent is anhydrous and compatible with the reaction chemistry. Consider switching to a different aprotic solvent.
Multiple Products Observed on TLC/HPLC Non-selective derivatization of multiple hydroxyl groups.Use a milder acylating agent or a protecting group strategy to selectively derivatize a specific hydroxyl group.
Side reactions or degradation.Lower the reaction temperature and shorten the reaction time. Ensure the reaction is performed under an inert atmosphere.
Starting Material Remains Unchanged Insufficient catalyst or acylating agent.Increase the molar equivalents of the catalyst and/or acylating agent.
Reaction time is too short.Extend the reaction time and monitor the progress by TLC or HPLC.

Experimental Protocols

General Protocol for Acylation of this compound

This protocol describes a general method for the acylation of a hydroxyl group on this compound using an acid anhydride (B1165640).

Materials:

  • This compound

  • Anhydrous pyridine (B92270)

  • Acetic anhydride (or other desired acid anhydride)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add anhydrous pyridine (2-3 equivalents) to the solution and stir.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add the acid anhydride (1.5-2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow start Start: Dissolve this compound in Anhydrous DCM add_pyridine Add Anhydrous Pyridine start->add_pyridine cool Cool to 0°C add_pyridine->cool add_anhydride Add Acid Anhydride cool->add_anhydride react React at Room Temperature (2-24h) add_anhydride->react monitor Monitor by TLC/HPLC react->monitor Check Completion monitor->react quench Quench with NaHCO3 Solution monitor->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4/Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end_node End: Isolated this compound Derivative purify->end_node

Caption: General experimental workflow for the acylation of this compound.

signaling_pathway cluster_cell Cell receptor Receptor adaptor Adaptor Protein receptor->adaptor kinase_cascade Kinase Cascade adaptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor nucleus Nucleus transcription_factor->nucleus Translocates to inflammation Inflammatory Response (e.g., Cytokine Production) nucleus->inflammation Inhibits Gene Transcription carm_b_deriv This compound Derivative carm_b_deriv->receptor Binds to

Caption: Hypothetical anti-inflammatory signaling pathway of a this compound derivative.

Technical Support Center: Navigating the Total Synthesis of Carmichaenine B and Related C19-Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a formal total synthesis of Carmichaenine B has not been published in peer-reviewed literature. This technical support guide has been constructed based on the significant challenges encountered and successfully overcome in the total syntheses of structurally analogous C19-diterpenoid alkaloids, such as (−)-talatisamine.[1][2] The strategies, troubleshooting advice, and experimental data provided herein are intended to serve as a valuable resource for researchers embarking on the synthesis of this compound and other complex alkaloids of this class.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategic challenge in the total synthesis of this compound and other aconitine-type alkaloids?

A1: The principal challenge lies in the efficient and stereocontrolled construction of the dense, highly caged hexacyclic framework.[1][3] Specifically, assembling the central B-ring and forging the key C10-C11 quaternary center within a congested steric environment are major hurdles.[2][4] Many successful strategies employ a convergent fragment coupling approach, uniting two complex intermediates late in the synthesis to improve overall efficiency.[1][4][5]

Q2: Are there any particularly noteworthy failed approaches in related syntheses that I should be aware of?

A2: Yes, in the synthesis of (−)-talatisamine, an initially planned N-centered radical cascade to form both the E and B rings simultaneously was unsuccessful.[1][6] Instead of the desired 6-exo-trig cyclization, the reaction yielded an unexpected Hoffman-Löffler-Freytag type product from a 1,5-hydrogen atom transfer.[6] This highlights the nuanced reactivity of radical intermediates in these complex systems and suggests that a stepwise approach for these cyclizations may be more reliable.[1]

Q3: How critical is stereocontrol, and what are the key areas of concern?

A3: Stereocontrol is paramount, as molecules like this compound feature numerous contiguous stereocenters. A notable challenge is controlling the stereochemistry of the densely functionalized D-ring.[7][8] For instance, in the synthesis of an aconitine (B1665448) D-ring precursor, a highly diastereoselective alkynyl Grignard addition to a ketopyranose was crucial and found to be controlled by the configuration at the anomeric center.[7][9] Careful selection of chiral starting materials and reagents, along with substrate-controlled reactions, are essential throughout the synthesis.

Troubleshooting Guides

Issue 1: Low Yield or Failure in the Key Fragment Coupling/Semipinacol Rearrangement
Potential Cause Suggested Solution(s)
Inefficient 1,2-Addition: The initial addition of the organometallic C/D-ring fragment to the A/F-ring epoxyketone is sluggish or gives poor yields.1. Verify Organometallic Formation: Ensure the alkenyllithium (or other organometallic species) is generated efficiently via lithium-halogen exchange at low temperatures (e.g., -94 °C).[2] 2. Temperature Control: Maintain strict temperature control during the addition (-78 °C to -94 °C) to prevent decomposition of the organometallic reagent or side reactions.[1][2] 3. Solvent Choice: Use anhydrous and degassed ethereal solvents like THF.
Failed Semipinacol Rearrangement: The 1,2-addition product does not rearrange to form the desired C10-C11 quaternary center.1. Lewis Acid Screening: While TMSNTf₂ (10 mol %) has proven effective, screen other Lewis acids (e.g., BF₃·OEt₂, SnCl₄) at varying stoichiometries and temperatures.[1][2] 2. Protecting Group Strategy: The choice of the silyl (B83357) ether protecting group on the tertiary alcohol is critical. A TMS ether is often used to facilitate the rearrangement.[2] 3. Substrate Purity: Ensure the precursor silyl ether is highly pure, as impurities can interfere with the catalytic Lewis acid.
Issue 2: Difficulty with Late-Stage Piperidine (E-Ring) Formation
Potential Cause Suggested Solution(s)
Failed N-Centered Radical Cyclization: Attempts to form the E-ring via a radical pathway fail.1. Adopt a Stepwise Approach: As radical cascades can be unpredictable in these systems, consider a more robust, stepwise route.[1][6] 2. Alternative Cyclization: An intramolecular aziridination followed by nucleophilic opening of the aziridine (B145994) has been shown to be an effective method for forming the E-ring linkage.[1][2]
Low Yield in Intramolecular Aziridination: The cyclization to form the aziridine proceeds with low efficiency.1. Reagent Choice: Ensure the use of an appropriate nitrogen source and activating agent. 2. Solvent and Temperature Optimization: Screen a range of solvents and temperatures to find the optimal conditions for the intramolecular cyclization.
Chemoselectivity Issues during Amide Reduction: Reduction of a C19 amide to the corresponding amine also reduces other sensitive functional groups (e.g., an N-allyl group).1. Selective Reagents: Specific catalyst systems may be required. For instance, an Iridium-based catalyst was found to be uniquely effective at reducing the amide without affecting a coexisting N-allyl group in the synthesis of (−)-talatisamine.[1][2]

Quantitative Data Summary

The following table summarizes key reaction yields from the successful total synthesis of (−)-talatisamine, a close structural analog of this compound. These values can serve as a benchmark for researchers.

Reaction Step Description Yield (%) Reference
Fragment Coupling 1,2-addition of alkenyllithium to epoxyketone 9 to form silyl ether 8.77[2]
Semipinacol Rearrangement TMSNTf₂-catalyzed rearrangement of 8 to form ketone 7.97[1][2]
Lactone Formation Deprotection of TMS-ether and cyclization to form lactone 24.-[1]
Aminolysis Aminolysis of lactone 25 with N-allylamine to furnish amide 30.54 (64 BRSM)[1]
E-Ring Formation Intramolecular aziridination to provide aziridine 34.74[2]
Aziridine Opening Treatment of aziridine 34 with acetyl bromide to deliver alkyl bromide 35.83[2]
B-Ring Formation ⁿBu₃SnH and AIBN-mediated radical cyclization to form hexacyclic ketone 37.99[1]

Key Experimental Protocols

Protocol: Fragment Coupling and Semipinacol Rearrangement (Analogous to Reisman, et al.)[1][2]

Step 1: 1,2-Addition

  • To a solution of alkenyl bromide 10 in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add t-BuLi (2.2 equivalents) dropwise. Stir the resulting solution at -78 °C for 30 minutes, then cool to -94 °C.

  • In a separate flask, a solution of epoxyketone 9 in anhydrous THF (0.2 M) is prepared and cooled to -94 °C.

  • The solution of the alkenyllithium is transferred via cannula to the solution of epoxyketone 9 . The reaction is stirred at -94 °C for 1 hour.

  • Quench the reaction by the addition of TMSCl (4.0 equivalents). The mixture is allowed to warm to room temperature over 2 hours.

  • The reaction is then quenched with a saturated aqueous solution of NaHCO₃ and extracted with EtOAc (3x). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the TMS-ether 8 .

Step 2: Semipinacol Rearrangement

  • To a solution of the TMS-ether 8 in anhydrous CH₂Cl₂ (0.05 M) at -78 °C under an argon atmosphere, add TMSNTf₂ (0.1 equivalents) dropwise.

  • Stir the reaction mixture at -78 °C and monitor by TLC. Upon consumption of the starting material (typically 1-2 hours), quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and separate the layers. Extract the aqueous layer with CH₂Cl₂ (3x).

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired ketone 7 , containing the newly formed all-carbon quaternary center.

Visualizations

G This compound This compound Key Fragments Key Fragments (A/F-Ring + C/D-Ring) Epoxyketone 9 A/F-Ring Epoxyketone Key Fragments->Epoxyketone 9 Fragment Coupling Alkenyl Bromide 10 C/D-Ring Alkenyl Bromide Key Fragments->Alkenyl Bromide 10 Fragment Coupling Hexacyclic Core Hexacyclic Core Hexacyclic Core->Key Fragments B-Ring Formation (Radical Cyclization) E-Ring Formation (Aziridination) Simple Precursors Commercially Available Starting Materials Epoxyketone 9->Simple Precursors Alkenyl Bromide 10->Simple Precursors

Caption: A generalized retrosynthetic analysis for C19-diterpenoid alkaloids.

G start Start: Low Yield in Fragment Coupling check_lithiation Efficient Lithiation? start->check_lithiation process process decision decision good good bad bad check_addition Successful 1,2-Addition? check_lithiation->check_addition Yes optimize_lithiation Optimize Li-Halogen Exchange: - Check t-BuLi titer - Lower temperature (-94°C) - Check substrate purity check_lithiation->optimize_lithiation No check_rearrangement Rearrangement Occurs? check_addition->check_rearrangement Yes optimize_addition Optimize Addition Conditions: - Strict temperature control - Slower addition rate - Check epoxyketone purity check_addition->optimize_addition No optimize_rearrangement Optimize Rearrangement: - Screen Lewis acids (BF3, SnCl4) - Vary catalyst loading - Check substrate purity check_rearrangement->optimize_rearrangement No success Proceed to Next Step check_rearrangement->success Yes optimize_lithiation->check_lithiation optimize_addition->check_addition optimize_rearrangement->check_rearrangement failure Re-evaluate Strategy optimize_rearrangement->failure

Caption: Troubleshooting workflow for the key fragment coupling/rearrangement.

References

Technical Support Center: Minimizing Matrix Effects in Carmichaenine B Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects during the bioanalysis of Carmichaenine B and other structurally related diterpenoid alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the bioanalysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting, undetected components present in the sample matrix (e.g., plasma, urine).[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative results.[1][2] In the analysis of complex biological samples, endogenous components like phospholipids (B1166683) are common culprits.[1]

Q2: What are the initial steps to assess the presence of matrix effects in my this compound assay?

A2: A common and effective method is the post-extraction spike analysis.[2] This involves comparing the peak area of this compound in a solution spiked into a pre-extracted blank matrix sample to the peak area of a pure standard solution at the same concentration. A significant difference between these responses indicates the presence of matrix effects.[2] Another qualitative method is post-column infusion, where a constant flow of this compound is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline signal at retention times where interfering components elute.

Q3: Which sample preparation techniques are most effective for minimizing matrix effects for diterpenoid alkaloids like this compound?

A3: Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components than simple protein precipitation. For aconitum alkaloids, which are structurally similar to this compound, various SPE sorbents, including mixed-mode cation-exchange cartridges, have been successfully used.[3] Dispersive solid-phase extraction (d-SPE) has also shown to be a robust method for enriching aconitine (B1665448) alkaloids from plasma. LLE with appropriate organic solvents can also provide clean extracts.

Q4: Can chromatographic conditions be optimized to reduce matrix effects?

A4: Yes, optimizing the chromatographic separation is a crucial strategy. The goal is to chromatographically separate this compound from the co-eluting matrix components that cause ion suppression or enhancement. This can be achieved by adjusting the mobile phase composition, gradient profile, and choice of analytical column (e.g., using a C18 column).[4]

Q5: How does the choice of internal standard (IS) help in mitigating matrix effects?

A5: A suitable internal standard, ideally a stable isotope-labeled (SIL) version of this compound, is essential. A SIL-IS will co-elute with the analyte and experience similar matrix effects. By using the peak area ratio of the analyte to the IS for quantification, the variability caused by matrix effects can be effectively compensated.

Troubleshooting Guide

Issue Possible Cause Troubleshooting & Optimization
Poor Peak Shape (Tailing, Fronting, or Splitting) Column overload, column contamination, inappropriate mobile phase pH, or instrument issues.- Inject a lower concentration of the analyte.- Use a guard column and implement a more rigorous sample clean-up.- Adjust the mobile phase pH to ensure this compound is in a single ionic form.- Perform routine maintenance on the LC system, including cleaning the ion source.
Inconsistent Retention Times Changes in mobile phase composition, fluctuating flow rates, column degradation, or temperature fluctuations.- Prepare fresh mobile phase daily.- Purge the LC system to remove air bubbles.- Replace the analytical column if it shows signs of degradation.- Use a column oven to maintain a stable temperature.
High Signal Variability Between Samples (Poor Precision) Significant and variable matrix effects between different lots of the biological matrix.- Implement a more effective sample preparation method (e.g., switch from protein precipitation to SPE or LLE).- Utilize a stable isotope-labeled internal standard for this compound.- Optimize chromatographic separation to resolve the analyte from interfering peaks.
Low Analyte Response (Ion Suppression) Co-elution of this compound with endogenous matrix components (e.g., phospholipids) that suppress its ionization.- Improve sample cleanup to remove phospholipids (e.g., using specific SPE cartridges).- Modify the chromatographic method (gradient, mobile phase additives) to shift the retention time of this compound away from the suppression zone.- Evaluate a different ionization source (e.g., APCI if ESI is being used), as it may be less susceptible to matrix effects for this compound.[1]
Unusually High Analyte Response (Ion Enhancement) Co-elution with matrix components that enhance the ionization of this compound.- Similar to ion suppression, improve sample cleanup and chromatographic separation to isolate the analyte from the enhancing components.- Dilute the sample, if sensitivity allows, to reduce the concentration of the interfering components.

Data Presentation: Quantitative Comparison of Sample Preparation Methods

The following table summarizes typical recovery and matrix effect data for aconitum alkaloids (structurally similar to this compound) using different sample preparation techniques. This data is illustrative and should be determined experimentally for this compound.

Sample Preparation Method Analyte Matrix Recovery (%) Matrix Effect (%) Reference
Dispersive Solid-Phase Extraction (d-SPE) with ZIF-8AconitineRat Plasma85.2 - 95.488.7 - 105.3
HypaconitineRat Plasma88.1 - 96.390.1 - 108.2
MesaconitineRat Plasma86.5 - 97.189.5 - 106.7
Matrix Solid-Phase Dispersion (MSPD)AconitineHuman Plasma73.81 - 101.82Not explicitly quantified, but good recoveries suggest minimal effect[3]
MesaconitineHuman Plasma73.81 - 101.82Not explicitly quantified, but good recoveries suggest minimal effect[3]
HypaconitineHuman Plasma73.81 - 101.82Not explicitly quantified, but good recoveries suggest minimal effect[3]
Supported Liquid Extraction (SLE)Aconitum Alkaloids (14 total)Human Blood80.0 - 110.1Not explicitly quantified, but good recoveries suggest minimal effect[5]
Aconitum Alkaloids (14 total)Human Urine85.0 - 110.2Not explicitly quantified, but good recoveries suggest minimal effect[5]

Note: Matrix Effect (%) is often calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value close to 100% indicates a minimal matrix effect.

Experimental Protocols

Protocol 1: Dispersive Solid-Phase Extraction (d-SPE) for this compound in Plasma

This protocol is adapted from a method for aconitine alkaloids and should be optimized for this compound.

  • Sample Pre-treatment: To 200 µL of plasma, add a suitable internal standard.

  • Adsorbent Addition: Add 15 mg of ZIF-8 adsorbent to the plasma sample.

  • Extraction: Vortex the mixture at a set speed for a specified time to facilitate the binding of this compound to the adsorbent.

  • Separation: Centrifuge the sample to pellet the adsorbent. Discard the supernatant.

  • Elution: Add 1000 µL of methanol (B129727) to the adsorbent pellet and sonicate for 5 minutes to elute this compound.

  • Final Processing: Centrifuge the sample and transfer 900 µL of the eluent to a new tube. Evaporate the solvent under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 50 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Plasma

This is a general LLE protocol that should be optimized for this compound.

  • Sample Preparation: To 0.5 mL of plasma, add the internal standard.

  • Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). Vortex vigorously for several minutes.

  • Phase Separation: Centrifuge the sample to achieve complete separation of the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

Protocol 3: Quantitative Assessment of Matrix Effect
  • Prepare Blank Matrix Extract: Extract at least six different lots of blank biological matrix (e.g., human plasma) using the developed sample preparation method (e.g., d-SPE or LLE).

  • Prepare Neat Solutions: Prepare solutions of this compound and the internal standard (if used) in the reconstitution solvent at low and high concentrations.

  • Spike Extracted Matrix: Spike the low and high concentration solutions of this compound and the internal standard into the blank extracted matrix samples.

  • Analyze Samples: Analyze the spiked extracted matrix samples and the neat solutions by LC-MS/MS.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Response in the presence of matrix) / (Peak Response in the absence of matrix)

    • An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Visualizations

Troubleshooting_Workflow cluster_issue Problem Identification cluster_investigation Investigation cluster_solution Solution Poor_Reproducibility Poor Reproducibility/ Accuracy Assess_ME Assess Matrix Effect (Post-Extraction Spike) Poor_Reproducibility->Assess_ME Low_Signal Low Signal/ Ion Suppression Low_Signal->Assess_ME High_Signal High Signal/ Ion Enhancement High_Signal->Assess_ME Optimize_SP Optimize Sample Prep (SPE, LLE) Assess_ME->Optimize_SP Matrix Effect Confirmed Review_Chroma Review Chromatography Optimize_LC Optimize LC Method (Gradient, Column) Review_Chroma->Optimize_LC Co-elution Observed Check_IS Check Internal Standard Performance Use_SIL_IS Use Stable Isotope Labeled IS Check_IS->Use_SIL_IS Poor Tracking Optimize_SP->Poor_Reproducibility Re-evaluate Optimize_LC->Low_Signal Re-evaluate Use_SIL_IS->High_Signal Re-evaluate

Caption: Troubleshooting workflow for matrix effects.

Sample_Prep_Workflow cluster_SPE Solid-Phase Extraction (SPE) cluster_LLE Liquid-Liquid Extraction (LLE) Start Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Start->Add_IS Condition Condition Cartridge Add_IS->Condition Add_Solvent Add Extraction Solvent Add_IS->Add_Solvent Load Load Sample Condition->Load Wash Wash Interferences Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Vortex Vortex/Mix Add_Solvent->Vortex Separate Separate Phases Vortex->Separate Collect Collect Organic Layer Separate->Collect Collect->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: General sample preparation workflows.

References

Technical Support Center: Addressing the Cardiotoxicity of Aconitum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cardiotoxicity of Aconitum alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of Aconitum alkaloid-induced cardiotoxicity?

A1: The cardiotoxicity of Aconitum alkaloids is multifactorial, primarily stemming from their interaction with voltage-gated sodium channels.[1] This interaction leads to a persistent activation of these channels, causing an influx of sodium ions that disrupts normal cardiac electrophysiology and can lead to arrhythmias.[1][2] Subsequent downstream effects include intracellular calcium overload, generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, cardiomyocyte apoptosis (programmed cell death).[3][4][5][6]

Q2: Which Aconitum alkaloids are most cardiotoxic?

A2: The diester-diterpenoid alkaloids, such as aconitine (B1665448), mesaconitine, and hypaconitine, are considered the most toxic constituents of Aconitum species.[7] Their cardiotoxicity varies, as indicated by their different lethal doses (LD50).

Q3: What are the common in vitro and in vivo models for studying Aconitum cardiotoxicity?

A3:

  • In Vitro: The H9c2 rat cardiomyocyte cell line is a widely used in vitro model to study the molecular mechanisms of Aconitum alkaloid-induced cardiotoxicity.[3][4][8] Primary cardiomyocytes are also used for more physiologically relevant studies.

  • In Vivo: Rodent models, such as rats and mice, are commonly used to investigate the systemic effects of Aconitum alkaloids, including cardiac arrhythmias and overall toxicity.[9][10] Zebrafish have also been used as a model organism to evaluate cardiotoxicity.

Troubleshooting Guides

Cell Viability Assays (MTT/CCK-8)

Q4: I am not observing a significant decrease in cardiomyocyte viability after treatment with aconitine. What could be the issue?

A4: Several factors could contribute to this observation. Please consider the following troubleshooting steps:

  • Aconitine Concentration and Purity: Verify the concentration and purity of your aconitine stock solution. Aconitine can degrade over time, so using a fresh, properly stored stock is crucial.

  • Treatment Duration: The cytotoxic effects of aconitine are time-dependent. Ensure you are incubating the cells with aconitine for a sufficient period. Studies have shown significant effects after 24 hours of treatment.[3][8]

  • Cell Density: The initial seeding density of your H9c2 cells can influence the outcome. High cell density might mask cytotoxic effects. Refer to established protocols for optimal seeding densities.

  • Assay Protocol: Ensure that the MTT or CCK-8 assay is performed correctly. Pay close attention to incubation times with the reagent and the solubilization of formazan (B1609692) crystals.

Experimental Workflow for Assessing Aconitine-Induced Cytotoxicity

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay start Seed H9c2 cells in 96-well plate culture Culture for 24h start->culture treat Treat cells with Aconitine culture->treat prepare_ac Prepare serial dilutions of Aconitine prepare_ac->treat incubate Incubate for 24h treat->incubate add_reagent Add MTT/CCK-8 reagent incubate->add_reagent incubate_reagent Incubate for 1-4h add_reagent->incubate_reagent add_solubilizer Add solubilization solution (for MTT) incubate_reagent->add_solubilizer read_absorbance Read absorbance at appropriate wavelength add_solubilizer->read_absorbance

Caption: Workflow for Cell Viability Assay.

Measurement of Intracellular Calcium ([Ca2+]i)

Q5: My fluorescent calcium indicator signal is weak or inconsistent in aconitine-treated cardiomyocytes. How can I improve my results?

A5: Measuring intracellular calcium can be challenging. Here are some tips to improve your signal quality:

  • Dye Loading: Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) and the loading time. Inadequate loading can result in a weak signal.

  • Cell Health: Ensure that the cardiomyocytes are healthy before and during the experiment. Aconitine is cardiotoxic, so high concentrations or prolonged exposure can lead to cell death and loss of signal.

  • Imaging System: Use a sensitive imaging system, such as a confocal microscope or a high-speed fluorescence imaging system, to capture the rapid changes in intracellular calcium.

  • Background Fluorescence: Account for background fluorescence by including appropriate controls (e.g., cells without dye).

Western Blotting for Apoptosis Markers

Q6: I am having trouble detecting cleaved caspase-3 or other apoptosis markers in my Western blots of aconitine-treated cardiomyocytes. What should I do?

A6: Western blotting for apoptosis markers requires careful optimization. Consider the following:

  • Timing of Harvest: The expression of apoptotic markers is transient. Perform a time-course experiment to determine the optimal time point for harvesting the cells after aconitine treatment.

  • Antibody Quality: Use high-quality primary antibodies that are validated for the detection of the specific cleaved forms of your target proteins.

  • Protein Loading: Ensure that you are loading a sufficient amount of protein per lane. You may need to perform a protein quantification assay to normalize your samples.

  • Positive Control: Include a positive control for apoptosis (e.g., cells treated with staurosporine) to confirm that your antibodies and detection system are working correctly.

Troubleshooting Logic for Weak Western Blot Signal

G cluster_sample Sample Preparation cluster_reagents Reagents cluster_protocol Protocol start Weak or No Signal for Apoptosis Markers time Optimize Harvest Time? start->time protein Increase Protein Load? start->protein antibody Check Primary Antibody Quality/Concentration? start->antibody secondary Check Secondary Antibody and Substrate? start->secondary transfer Optimize Transfer Conditions? start->transfer blocking Optimize Blocking? start->blocking exposure Increase Exposure Time? start->exposure

Caption: Troubleshooting Western Blot Signal Issues.

Data Presentation

Table 1: Quantitative Toxicity Data for Aconitum Alkaloids

AlkaloidAnimal ModelRoute of AdministrationLD50Reference
AconitineMouseOral1 mg/kg[11]
AconitineMouseIntravenous0.100 mg/kg[11]
AconitineMouseIntraperitoneal0.270 mg/kg[11]
AconitineMouseSubcutaneous0.270 mg/kg[11]
AconitineRatIntravenous0.064 mg/kg[11]
MesaconitineMouseOral5.60 mg/kg[9]
HypaconitineMouseOral5.80 mg/kg[12]

Table 2: In Vitro Effective Concentrations of Aconitine on H9c2 Cardiomyocytes

EndpointConcentrationExposure TimeEffectReference
Cell Viability50-250 µM24 hDose-dependent decrease in viability[3][8]
Apoptosis100-200 µM24 hIncreased apoptosis[8]
ROS Production100-200 µM4 hIncreased ROS levels[8]
Intracellular Ca2+0.25-1.0 µM24 hIncreased Ca2+ influx[6]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed H9c2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of aconitine and a vehicle control. Incubate for the desired time period (e.g., 24 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Measurement of Intracellular ROS using DCFH-DA
  • Cell Seeding and Treatment: Seed H9c2 cells in a suitable plate or on coverslips and treat with aconitine as described for the viability assay.

  • Dye Loading: After treatment, wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 20-30 minutes at 37°C in the dark.[3][13]

  • Washing: Wash the cells three times with PBS to remove excess dye.

  • Imaging/Measurement: Immediately measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at ~488 nm and emission at ~525 nm.

Signaling Pathways

Aconitine-Induced Cardiotoxicity Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_nucleus Nucleus Aconitine Aconitine VGSC Voltage-Gated Na+ Channel Aconitine->VGSC persistent activation Ca_channel Ca2+ Channel Aconitine->Ca_channel activation Na_influx Na+ Influx VGSC->Na_influx Ca_overload Ca2+ Overload Ca_channel->Ca_overload Na_influx->Ca_overload via Na+/Ca2+ exchanger ROS ROS Production Ca_overload->ROS Mito_dys Mitochondrial Dysfunction Ca_overload->Mito_dys p38 p38 MAPK Activation ROS->p38 p38->Mito_dys Bax Bax increase Mito_dys->Bax Bcl2 Bcl-2 decrease Mito_dys->Bcl2 CytC Cytochrome c Release Mito_dys->CytC Bax->CytC Bcl2->CytC Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Aconitine-induced cardiotoxicity pathway.

References

Technical Support Center: Dealing with Impurities in Carmichaenine B Samples

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Following a comprehensive search of available scientific literature and databases, no specific data regarding the properties, common impurities, or purification protocols for "Carmichaenine B" could be located. The information required to generate a detailed and accurate technical support guide for this specific compound is not publicly available at this time.

Therefore, the following content is provided as a generalized template to illustrate the structure and format of the requested technical support center. This guide uses common analytical and purification techniques applicable to natural product research and drug development. The principles and methodologies described are broadly applicable but will require significant adaptation for a specific, uncharacterized compound like this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows multiple peaks on the HPLC chromatogram. What are the potential sources of these impurities?

A1: The presence of multiple peaks in an HPLC analysis of a purified compound can indicate several types of impurities. These can generally be categorized as:

  • Process-Related Impurities: These are substances introduced during the extraction and purification process. They may include residual solvents, reagents, or materials from the chromatographic stationary phase.

  • Product-Related Impurities: These are structurally similar to this compound and may include isomers, degradation products, or precursors from the biosynthetic pathway.[1]

  • Contamination: Extraneous substances that are unintentionally introduced into the sample.

A logical workflow for investigating these impurities is outlined below.

G start Multiple Peaks in HPLC process_impurities Process-Related Impurities (Solvents, Reagents) start->process_impurities product_impurities Product-Related Impurities (Isomers, Degradants) start->product_impurities contamination External Contamination start->contamination G start Unknown Impurity Detected hplc HPLC Analysis (Quantification) start->hplc lcms LC-MS Analysis (Molecular Weight) hplc->lcms msms MS/MS Analysis (Fragmentation Pattern) lcms->msms prep_hplc Preparative HPLC (Impurity Isolation) msms->prep_hplc nmr NMR Spectroscopy (Structure Elucidation) prep_hplc->nmr identification Impurity Identified nmr->identification G start Prepare this compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Collect Samples at Time Points stress->sample analyze Analyze by Stability-Indicating HPLC sample->analyze end Identify Degradation Products and Pathways analyze->end G start Crude or Partially Purified Sample assess Initial HPLC/LC-MS Assessment start->assess select Select Chromatographic Technique(s) assess->select develop Method Development and Optimization select->develop scaleup Preparative Scale-Up develop->scaleup confirm Purity and Identity Confirmation scaleup->confirm end Pure this compound confirm->end

References

Validation & Comparative

Unambiguous Structure Determination: Carmichaenine B and the Power of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

X-ray crystallography provides an unparalleled, three-dimensional view of a molecule's atomic arrangement, resolving ambiguities that can arise from other analytical methods. For the complex, polycyclic structures of aconitane (B1242193) and hetisan-type diterpenoid alkaloids, this technique is crucial for determining stereochemistry and absolute configuration, which are critical for understanding their structure-activity relationships.

Comparative Analysis of Structural Elucidation Methods

The determination of a natural product's structure is a puzzle solved by assembling evidence from various analytical techniques. While each method provides valuable information, X-ray crystallography often delivers the final, definitive piece.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration.Provides an unambiguous and complete structural determination.Requires a suitable single crystal, which can be difficult to obtain.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (1D and 2D NMR), stereochemical relationships.Non-destructive, provides detailed information about the chemical environment of atoms.Can be ambiguous for complex stereochemistry; interpretation can be challenging for novel skeletons.
Mass Spectrometry (MS) Molecular weight and elemental composition (HRMS), fragmentation patterns.High sensitivity, requires very small amounts of sample.Does not provide information on stereochemistry or the 3D arrangement of atoms.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quick and simple to perform.Provides limited information on the overall molecular structure.

Experimental Protocol: Single-Crystal X-ray Crystallography of a Diterpenoid Alkaloid

The following protocol outlines the typical steps involved in the structural determination of a diterpenoid alkaloid isolated from Aconitum carmichaelii by single-crystal X-ray crystallography. This generalized procedure is based on standard practices for small molecule crystallography.

1. Crystallization:

  • A pure sample of the diterpenoid alkaloid (typically >98% purity) is dissolved in a suitable solvent or a mixture of solvents (e.g., methanol, chloroform, acetone).

  • The solution is allowed to slowly evaporate at room temperature, or crystallization is induced by vapor diffusion or cooling.

  • The goal is to obtain well-formed, single crystals of sufficient size and quality for diffraction (typically 0.1-0.3 mm in each dimension).

2. Data Collection:

  • A suitable crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibration and radiation damage.

  • The crystal is irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation, λ = 1.54178 Å).

  • A series of diffraction images are collected as the crystal is rotated.

3. Data Processing and Structure Solution:

  • The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • An initial molecular model is built into the electron density map.

4. Structure Refinement:

  • The atomic positions and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final refined structure is validated for its geometric sensibility and the quality of the fit to the diffraction data.

The workflow for structural elucidation, from isolation to final confirmation, is a systematic process.

Workflow for Diterpenoid Alkaloid Structure Elucidation Isolation Isolation & Purification (e.g., Chromatography) Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Isolation->Spectroscopy Hypothesis Structure Hypothesis Spectroscopy->Hypothesis Crystallization Crystallization Hypothesis->Crystallization Confirmation Final Structure Confirmation Hypothesis->Confirmation Xray X-ray Data Collection & Processing Crystallization->Xray Solution Structure Solution & Refinement Xray->Solution Solution->Confirmation

Caption: A generalized workflow for the isolation and structural elucidation of a natural product, highlighting the central role of X-ray crystallography in confirming the proposed structure.

The logical pathway for comparing and validating structural data from different sources is crucial for unambiguous confirmation.

Logical Flow for Structure Validation NMR_Data NMR Spectroscopic Data Proposed_Structure Proposed Structure NMR_Data->Proposed_Structure MS_Data Mass Spectrometry Data MS_Data->Proposed_Structure Xray_Structure X-ray Crystal Structure Proposed_Structure->Xray_Structure Confirmation Final_Confirmation Unambiguous Structure Xray_Structure->Final_Confirmation

Caption: The convergence of spectroscopic and crystallographic data to achieve unambiguous structural confirmation of a natural product.

comparing the bioactivity of Carmichaenine B with other diterpenoid alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Diterpenoid alkaloids are a class of natural products known for their complex chemical structures and potent biological activities.[1][2][3][4] These compounds have been a subject of extensive research due to their therapeutic potential, particularly in the areas of pain management, inflammation, and oncology.[1][2][5][6] This guide will focus on a selection of well-studied diterpenoid alkaloids, presenting their bioactivity data, the experimental protocols used to determine their efficacy, and the signaling pathways through which they exert their effects.

Anti-inflammatory Activity

Several diterpenoid alkaloids have demonstrated significant anti-inflammatory properties. The primary mechanism often involves the inhibition of pro-inflammatory mediators and pathways.

Comparative In Vitro Anti-inflammatory Activity
CompoundCell LineAssayIC50 / InhibitionReference
Bulleyanine ARAW264.7NO Production74.60% inhibition at 40 µmol/L[7]
Franchetine-type Alkaloid 1RAW264.7NO ProductionStronger than Celecoxib[8]
Franchetine-type Alkaloid 2RAW264.7NO ProductionStronger than Celecoxib[8]
Franchetine-type Alkaloid 7RAW264.7NO ProductionStronger than Celecoxib[8]
Franchetine-type Alkaloid 16RAW264.7NO ProductionStronger than Celecoxib[8]
Deltanaline (Deltaline derivative)RAW264.7NO, TNF-α, IL-6 ReleaseStrong inhibitory effects[9]
Various Alkaloids from A. tanguticumRAW264.7NO and TNF-α SecretionIC50 values of 67.56 µM - 683.436 µM[10]
Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-induced RAW264.7 Cells

This assay is a standard in vitro method to screen for anti-inflammatory activity.

  • Cell Culture: RAW264.7 macrophages are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: The cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds for a defined period (e.g., 1 hour).

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and stimulate the production of nitric oxide.

  • Incubation: The plates are incubated for a further 24 hours.

  • NO Measurement: The amount of nitric oxide produced is quantified by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

  • Data Analysis: The percentage of inhibition of NO production by the test compound is calculated relative to the LPS-stimulated control.

Signaling Pathways in Inflammation

Diterpenoid alkaloids often exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.

G Simplified NF-κB and MAPK Signaling in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates MAPK MAPK MyD88->MAPK NF_kappa_B_Inhibitor IκB IKK->NF_kappa_B_Inhibitor phosphorylates NF_kappa_B NF-κB NF_kappa_B_Inhibitor->NF_kappa_B releases NF_kappa_B_active NF-κB (active) NF_kappa_B->NF_kappa_B_active translocates MAPK->NF_kappa_B_active potentiates Inflammatory_Genes Inflammatory Genes (NO, TNF-α, IL-6) NF_kappa_B_active->Inflammatory_Genes

Caption: Simplified NF-κB and MAPK signaling pathways in inflammation.

Analgesic Activity

The analgesic properties of diterpenoid alkaloids are well-documented, with some compounds showing efficacy comparable to conventional pain relievers.[5][6]

Comparative In Vivo Analgesic Activity
CompoundAnimal ModelAssayED50 (mg/kg)Reference
Lappaconitine (LA)MiceAcetic Acid Writhing Test3.5[5]
N-deacetyllappaconitine (DLA)MiceAcetic Acid Writhing Test3.8[5]
8-O-deacetyl-8-O-ethylcrassicauline AMiceAcetic Acid Writhing Test0.0972[11]
8-O-ethylyunaconitineMiceAcetic Acid Writhing Test0.0591[11]
Crassicauline AMiceAcetic Acid Writhing Test0.0480[11]
Weisaconitine D (8-O-ethylaconosine)MiceAcetic Acid Writhing Test34% inhibition at 200 mg/kg[12]
Franchetine-type Alkaloid 1MiceAcetic Acid-Induced Visceral Pain2.15 ± 0.07[8]
Experimental Protocol: Acetic Acid-Induced Writhing Test

This is a widely used in vivo model for screening peripheral analgesic activity.[5]

  • Animal Model: Mice are typically used for this assay.

  • Grouping: Animals are divided into control and treatment groups.

  • Administration: The test compound or vehicle (for the control group) is administered, usually via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Induction of Writhing: After a predetermined time (e.g., 30 minutes), a solution of acetic acid (e.g., 0.7%) is injected intraperitoneally to induce a characteristic stretching and constriction of the abdomen, known as writhing.[5]

  • Observation: The number of writhes is counted for a specific duration (e.g., 15-20 minutes).[5]

  • Data Analysis: The analgesic effect is determined by the reduction in the number of writhes in the treated groups compared to the control group.

Cytotoxic Activity

Many diterpenoid alkaloids have been investigated for their potential as anticancer agents, with some exhibiting significant cytotoxicity against various cancer cell lines.[3][4][13][14]

Comparative In Vitro Cytotoxic Activity
CompoundCell LineIC50 (µM)Reference
LipojesaconitineA549, MDA-MB-231, MCF-7, KB6.0 - 7.3[4][15]
LipomesaconitineKB9.9[4][15]
LipoaconitineA549, MDA-MB-231, MCF-7, KB, KB-VIN13.7 - 20.3[4][15]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

  • Cell Culture and Seeding: Cancer cells are cultured and seeded in 96-well plates.

  • Treatment: Cells are treated with different concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plates are incubated to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

G General Workflow for In Vitro Cytotoxicity Testing A Cell Seeding in 96-well plate B Treatment with Diterpenoid Alkaloids A->B C Incubation (e.g., 48 hours) B->C D MTT Assay (or other viability assay) C->D E Data Analysis (IC50 determination) D->E

Caption: General workflow for in vitro cytotoxicity testing.

Conclusion

The diterpenoid alkaloids represent a promising class of natural products with a diverse range of biological activities. While some, like aconitine, are known for their high toxicity, numerous derivatives have been synthesized and identified with potent anti-inflammatory, analgesic, and cytotoxic effects, often with improved safety profiles.[1][5] The data and protocols presented in this guide offer a comparative overview to aid researchers in the exploration and development of new therapeutic agents from this fascinating family of compounds. Further investigation into the structure-activity relationships and mechanisms of action of these alkaloids is crucial for advancing their potential clinical applications.

References

A Comparative Guide to the Analytical Method Validation for Carmichaenine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods suitable for the quantification of Carmichaenine B, a diterpenoid alkaloid. While specific validation data for this compound is limited in publicly available literature, this document synthesizes and compares validated methods for structurally similar diterpenoid alkaloids found in Aconitum species. The presented data, derived from robust UPLC-MS/MS and HPLC-UV methodologies, serves as a strong reference for establishing and validating an analytical method for this compound.

Data Presentation: A Comparative Analysis

The performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) for the quantification of various diterpenoid alkaloids are summarized below. These tables highlight the key validation parameters for each method, offering a clear comparison to aid in the selection of the most suitable technique for your research needs.

Table 1: Comparison of UPLC-MS/MS Method Validation Parameters for Diterpenoid Alkaloid Quantification

Analyte (Diterpenoid Alkaloid)Linearity (r²)Limit of Quantification (LOQ) (ng/mL)Accuracy (Recovery %)Precision (RSD %)Reference
Aconitine> 0.99841.2099.7 - 101.7< 9.1[1][2]
Mesaconitine> 0.99841.4199.7 - 101.7< 9.1[1][2]
Hypaconitine> 0.99841.9299.7 - 101.7< 9.1[1][2]
Benzoylmesaconine> 0.9984Not Reported99.7 - 101.7Not Reported[1]
Talatisamine> 0.9980Not Reported96.7 - 101.20.65 - 1.9[3]
Yunaconitine> 0.9980Not Reported96.7 - 101.20.65 - 1.9[3]
Vilmorrianine A> 0.9980Not Reported96.7 - 101.20.65 - 1.9[3]

Table 2: Comparison of HPLC-UV Method Validation Parameters for Diterpenoid Alkaloid Quantification

Analyte (Diterpenoid Alkaloid)Linearity (γ)Accuracy (Recovery %)Reference
Benzoylmesaconine0.999994.6 - 101.9[4]
Mesaconitine0.999994.6 - 101.9[4]
Aconitine0.999994.6 - 101.9[4]
Hypaconitine0.999994.6 - 101.9[4]
Deoxyaconitine0.999994.6 - 101.9[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the analysis of diterpenoid alkaloids using UPLC-MS/MS and HPLC-UV.

UPLC-MS/MS Method for Diterpenoid Alkaloids

This protocol is a representative method for the simultaneous quantification of multiple Aconitum alkaloids.[1][2][3]

Sample Preparation:

  • Extraction: Weigh 1.0 g of powdered plant material and add 50 mL of a solution of 0.1% formic acid in methanol (B129727).

  • Sonication: Sonicate the mixture for 30 minutes.

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to UPLC-MS/MS analysis.

Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).[3]

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.[3]

  • Gradient Program: A typical gradient might start at 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Ion Transitions: Specific precursor-to-product ion transitions would be optimized for this compound and any internal standards used.

HPLC-UV Method for Diterpenoid Alkaloids

This protocol provides a general procedure for the quantification of diterpenoid alkaloids using HPLC with UV detection.[4]

Sample Preparation:

  • Extraction: Macerate 1.0 g of powdered plant material with 25 mL of methanol at room temperature for 24 hours.

  • Filtration: Filter the extract and evaporate the solvent under reduced pressure.

  • Dissolution: Dissolve the residue in 10 mL of the mobile phase.

  • Filtration: Pass the solution through a 0.45 µm filter before injection.

Chromatographic Conditions:

  • Column: XTerra RP18 column (4.6 mm × 250 mm, 5 µm).[4]

  • Mobile Phase: A gradient elution using 0.03 M ammonium (B1175870) hydrogen carbonate and acetonitrile.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 235 nm.[5]

  • Column Temperature: 30°C.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_validation Method Validation start Plant Material extraction Extraction start->extraction filtration Filtration extraction->filtration hplc HPLC-UV filtration->hplc Inject uplc_ms UPLC-MS/MS filtration->uplc_ms Inject accuracy Accuracy hplc->accuracy precision Precision hplc->precision linearity Linearity hplc->linearity lod_loq LOD/LOQ hplc->lod_loq specificity Specificity hplc->specificity uplc_ms->accuracy uplc_ms->precision uplc_ms->linearity uplc_ms->lod_loq uplc_ms->specificity

Caption: Experimental workflow for analytical method validation.

validation_parameters cluster_parameters Key Validation Parameters Validation Analytical Method Validation (ICH Q2(R1)) Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (RSD%) Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity (r²) Validation->Linearity Range Range Validation->Range LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ

Caption: Key parameters for analytical method validation.

References

Anticancer Activity of Carmichaenine B: A Comparative Analysis Across Cell Lines - Information Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive cross-validation of the anticancer activity of Carmichaenine B in different cell lines cannot be provided at this time due to a lack of available scientific literature and experimental data.

Intensive searches of scholarly databases and scientific publications did not yield any studies specifically investigating the cytotoxic, anti-proliferative, or mechanistic effects of this compound on cancer cell lines. Consequently, essential data required for a comparative guide, such as IC50 values, effects on apoptosis and the cell cycle, and implicated signaling pathways, are not available.

This guide was intended to provide researchers, scientists, and drug development professionals with a thorough comparison of this compound's performance against various cancer cell types. The objective was to present quantitative data in structured tables, detail experimental protocols, and visualize key biological pathways. However, the foundational experimental evidence needed to construct such a guide for this compound is absent from the current body of scientific literature.

Further research and initial in vitro screening of this compound are necessary to determine its potential as an anticancer agent. Should such data become available in the future, a comparative guide will be developed to meet the informational needs of the research community.

A Comparative Analysis of Carmichaenine B and Paclitaxel for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Carmichaenine B, a diterpenoid alkaloid, and Paclitaxel (B517696), a well-established mitotic inhibitor, for their potential applications in oncology research and development. While Paclitaxel has a long history of clinical use and a well-documented mechanism of action, this compound represents a class of natural compounds with emerging evidence of anticancer activity. This document aims to objectively present available data, highlight key differences, and provide standardized experimental protocols for their evaluation.

I. Overview and Mechanism of Action

Paclitaxel is a highly effective chemotherapeutic agent used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1][2] Its primary mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[3][4][5] By binding to the β-tubulin subunit of microtubules, paclitaxel promotes their assembly and prevents depolymerization.[1][4] This hyper-stabilization disrupts the normal dynamic reorganization of the microtubule network, which is crucial for mitosis and other vital cellular functions.[1][3][5] The resulting mitotic arrest, where the cell is unable to progress through the M phase of the cell cycle, ultimately leads to programmed cell death, or apoptosis.[2][6]

This compound is a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, particularly Aconitum carmichaelii. While specific studies on this compound are limited, research on related diterpenoid alkaloids from this genus suggests potential anticancer properties. The general mechanism of action for this class of compounds is not as clearly defined as that of paclitaxel but is believed to involve the induction of apoptosis and cell cycle arrest. Studies on aconitine, another prominent diterpenoid alkaloid from Aconitum, have shown that it can induce apoptosis and inhibit the proliferation, invasion, and migration of cancer cells. The anticancer effects of diterpenoid alkaloids from Aconitum are thought to be mediated through the regulation of various signaling pathways.

II. Quantitative Data Comparison

The following table summarizes the available quantitative data for Paclitaxel and representative data for diterpenoid alkaloids from Aconitum species, which may serve as a proxy for the potential activity of this compound. It is critical to note that the data for the diterpenoid alkaloid is not specific to this compound and is provided for comparative context based on the activity of related compounds.

ParameterPaclitaxelDiterpenoid Alkaloids (Aconitum sp.)
IC50 Range Varies by cell line, typically in the low nanomolar to micromolar range.Varies by specific alkaloid and cell line, generally in the micromolar range.
Affected Cell Lines Wide range including breast (e.g., MCF-7, MDA-MB-231), ovarian (e.g., OVCAR-3), lung (e.g., A549), and others.Reported activity against various cell lines including gastric, hepatic, and lung cancer cells.
Mechanism Microtubule stabilization, G2/M phase cell cycle arrest, apoptosis induction.Apoptosis induction, potential for cell cycle arrest (e.g., G1/S phase for some related compounds).

III. Experimental Protocols

To facilitate standardized evaluation and comparison, detailed protocols for key in vitro assays are provided below.

A. Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

1. Cell Seeding:

  • Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of this compound or Paclitaxel in culture medium.
  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate for 4 hours at 37°C.

4. Formazan (B1609692) Solubilization and Measurement:

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Shake the plate for 10 minutes to ensure complete dissolution.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

B. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

1. Cell Treatment:

  • Seed cells in 6-well plates and treat with this compound or Paclitaxel at their respective IC50 concentrations for 24-48 hours. Include an untreated control.

2. Cell Harvesting and Staining:

  • Harvest the cells by trypsinization and wash with cold PBS.
  • Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.
  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium (B1200493) Iodide (PI) staining solution to 100 µL of the cell suspension.
  • Incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

  • Add 400 µL of 1X Annexin-binding buffer to each tube.
  • Analyze the cells by flow cytometry within one hour of staining.
  • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.

4. Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative.
  • Early apoptotic cells: Annexin V-positive and PI-negative.
  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
  • Necrotic cells: Annexin V-negative and PI-positive.

C. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.

1. Cell Treatment:

  • Seed cells in 6-well plates and treat with this compound or Paclitaxel at their IC50 concentrations for 24 hours.

2. Cell Fixation:

  • Harvest and wash the cells with PBS.
  • Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently.
  • Incubate at -20°C for at least 2 hours.

3. Staining:

  • Centrifuge the fixed cells and wash with PBS.
  • Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
  • Incubate for 30 minutes at 37°C in the dark.

4. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.
  • The DNA content is measured by the fluorescence intensity of the PI signal.

5. Data Analysis:

  • Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

IV. Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Paclitaxel_Mechanism cluster_cell Cancer Cell Paclitaxel Paclitaxel Microtubules Microtubules (Tubulin dimers) Paclitaxel->Microtubules Binds to β-tubulin Stabilization Microtubule Stabilization Microtubules->Stabilization Prevents depolymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Stabilization->Mitotic_Arrest Disrupts spindle formation Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Leads to

Figure 1. Simplified signaling pathway of Paclitaxel's mechanism of action.

Diterpenoid_Alkaloid_Mechanism cluster_cell Cancer Cell Diterpenoid_Alkaloid Diterpenoid Alkaloid (e.g., this compound) Signaling_Pathways Multiple Signaling Pathways Diterpenoid_Alkaloid->Signaling_Pathways Modulates Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Pathways->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Signaling_Pathways->Apoptosis Induces

Figure 2. Putative signaling pathway for diterpenoid alkaloids like this compound.

Experimental_Workflow cluster_assays In Vitro Assays cluster_data Data Analysis start Start: Cancer Cell Culture treatment Treat with this compound or Paclitaxel start->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 Determine IC50 cytotoxicity->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist end Comparative Analysis ic50->end apoptosis_quant->end cell_cycle_dist->end

Figure 3. General experimental workflow for the comparative study.

V. Conclusion

Paclitaxel remains a cornerstone of cancer chemotherapy with a well-elucidated mechanism of action centered on microtubule stabilization. This compound, as a representative of the diterpenoid alkaloids from Aconitum, presents an intriguing area for anticancer drug discovery. While direct comparative data is currently unavailable, the information on related compounds suggests that this class of molecules warrants further investigation. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies, which will be essential in elucidating the specific anticancer potential of this compound and its place relative to established therapeutics like paclitaxel. Future research should focus on isolating sufficient quantities of this compound for comprehensive in vitro and in vivo testing to definitively characterize its efficacy and mechanism of action.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Carmichaenine B Analogs as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of Carmichaenine B analogs, focusing on their potential as anti-inflammatory agents. This compound is a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, which are known for their use in traditional medicine for treating inflammatory conditions. This document summarizes the available quantitative data, details key experimental protocols, and presents signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Chemical Structure of this compound

This compound belongs to the aconitine-type C19-diterpenoid alkaloids. Its complex polycyclic structure features multiple hydroxyl and methoxy (B1213986) groups, which are common targets for chemical modification in SAR studies. Understanding the contribution of these functional groups to the molecule's anti-inflammatory activity is crucial for the rational design of more potent and less toxic analogs.

IUPAC Name: 11-ethyl-13-(hydroxymethyl)-6,18-dimethoxy-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecane-2,4,8,16-tetrol

Molecular Formula: C₂₃H₃₇NO₇

Quantitative Data Presentation: Anti-Inflammatory Activity of this compound Analogs

The anti-inflammatory activity of diterpenoid alkaloids is often evaluated by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. The following tables summarize the reported 50% inhibitory concentration (IC₅₀) values for several C19-diterpenoid alkaloids.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages

Compound NameC19-Diterpenoid Alkaloid TypeKey Structural FeaturesIC₅₀ (µM)Reference
Szechenyianine BAconitine-type (N-oxide)N→O group3.30 ± 0.11[1]
Szechenyianine C7,17-Secoaconitine-typeSeco-ring structure7.46 ± 0.89[1]
N-deethyl-3-acetylaconitineAconitine-typeN-deethyl, C3-acetyl8.09 ± 1.31[1]
N-deethyldeoxyaconitineAconitine-typeN-deethyl, deoxy at C?11.73 ± 1.94[1]
Szechenyianine AAconitine-typeN=CH group36.62 ± 6.86[1]
Dexamethasone (Control)--8.32 ± 1.45[1]

Table 2: Inhibition of Interleukin-6 (IL-6) Production in LPS-Stimulated RAW264.7 Macrophages

Compound NameC19-Diterpenoid Alkaloid TypeKey Structural FeaturesIC₅₀ (µg/mL)Reference
Taronenine BAconitine-type-18.87 ± 0.14[2]
Taronenine DAconitine-type-25.39 ± 0.11[2]
Taronenine AAconitine-type-29.60 ± 0.08[2]
Dexamethasone (Control)--15.36[3]

Structure-Activity Relationship Insights:

From the available data, several key structural features appear to influence the anti-inflammatory activity of C19-diterpenoid alkaloids:

  • Substitution at the Nitrogen Atom: The presence of an N-oxide, as seen in Szechenyianine B, appears to significantly enhance the inhibitory activity on NO production[1]. Conversely, N-deethylation, as seen in N-deethyl-3-acetylaconitine and N-deethyldeoxyaconitine, retains moderate activity[1].

  • Modifications of the Alkaloid Skeleton: A 7,17-secoaconitine-type skeleton, as in Szechenyianine C, demonstrates potent inhibition of NO production, suggesting that alterations in the ring structure can be well-tolerated and even beneficial for activity[1].

  • Ester Groups: While not extensively detailed in the provided tables, other studies suggest that the nature and position of ester groups, particularly at C8 and C14, are critical for the biological activities of aconitine-type alkaloids.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the evaluation of novel this compound analogs.

This assay measures the amount of nitrite (B80452), a stable product of NO, in the cell culture medium using the Griess reagent.

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.

  • Assay Procedure:

    • Seed RAW264.7 cells (1.5 x 10⁵ cells/well) in a 96-well plate and allow them to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of the test compounds (e.g., this compound analogs) for 2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 18-24 hours to induce NO production.

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of inhibition is calculated relative to the LPS-stimulated control group.

This assay quantifies the concentration of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Cell Culture and Treatment: Follow the same procedure as for the NO production assay.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add a biotinylated detection antibody specific for the target cytokine and incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

    • Wash the plate.

    • Add a substrate solution (e.g., TMB) and incubate in the dark for 15-30 minutes.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cytokine concentration from the standard curve.

This is a widely used model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory compounds.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.

  • Assay Procedure:

    • Fast the animals overnight with free access to water.

    • Measure the initial volume of the right hind paw using a plethysmometer.

    • Administer the test compounds (e.g., this compound analogs) or a vehicle control, typically intraperitoneally or orally, 30-60 minutes before carrageenan injection.

    • Induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • The increase in paw volume (edema) is calculated as the difference between the final and initial paw volumes.

    • The percentage of inhibition of edema is calculated by comparing the edema in the treated groups with the vehicle control group.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of this compound analogs.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis raw_cells RAW264.7 Cells treatment This compound Analogs + LPS raw_cells->treatment no_assay Nitric Oxide Assay (Griess Reagent) treatment->no_assay cytokine_assay Cytokine ELISA (TNF-α, IL-6) treatment->cytokine_assay ic50 IC50 Calculation no_assay->ic50 cytokine_assay->ic50 rats Rats compound_admin Compound Administration rats->compound_admin carrageenan Carrageenan Injection compound_admin->carrageenan edema_measurement Paw Edema Measurement carrageenan->edema_measurement sar SAR Analysis edema_measurement->sar ic50->sar

Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound analogs.

signaling_pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Pathway tlr4->nfkb proinflammatory Pro-inflammatory Genes (iNOS, TNF-α, IL-6) nfkb->proinflammatory Transcription analogs This compound Analogs analogs->nfkb Inhibition

Caption: Simplified signaling pathway of LPS-induced inflammation and the putative target for this compound analogs.

Conclusion

The structure-activity relationship studies of C19-diterpenoid alkaloids provide a strong foundation for the development of this compound analogs as potent anti-inflammatory agents. The available data suggests that modifications at the nitrogen atom and the core ring structure can significantly modulate the inhibitory activity against key inflammatory mediators. The experimental protocols and workflows detailed in this guide offer a standardized approach for the systematic evaluation of novel synthetic derivatives. Further investigation is warranted to synthesize and test this compound and its analogs to obtain direct quantitative data and to fully elucidate their therapeutic potential. The diagrams provided serve as visual aids to understand the experimental logic and the underlying biological mechanisms.

References

A Comparative Analysis of Neuroprotective Efficacy: Carmichaenine B and Edaravone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for effective therapeutic agents against neurodegenerative diseases and acute brain injury, two compounds, the naturally derived Carmichaenine B and the synthetic free radical scavenger edaravone (B1671096), have emerged as subjects of scientific inquiry. This guide provides a comprehensive comparison of their neuroprotective effects, drawing upon available experimental data to inform future research and drug development endeavors.

Executive Summary

Edaravone is a well-established neuroprotective agent with a primary mechanism centered on potent antioxidant activity. It effectively scavenges free radicals, a key contributor to neuronal damage in conditions like ischemic stroke and amyotrophic lateral sclerosis (ALS). In contrast, information regarding this compound is sparse in publicly available scientific literature, suggesting it is a less-studied compound. However, based on its classification as a diterpenoid alkaloid from the Aconitum genus, its neuroprotective mechanisms are likely to be distinct from edaravone, potentially involving the modulation of ion channels. It is crucial to note that alkaloids from Aconitum species are also associated with significant neurotoxicity, a factor that must be carefully considered in any therapeutic application.

Data Presentation: A Comparative Overview

Due to the limited specific data for this compound, a direct quantitative comparison with edaravone is challenging. The following table contrasts the known neuroprotective properties of edaravone with the inferred and potential characteristics of diterpenoid alkaloids from Aconitum carmichaelii, the plant family from which this compound is presumed to originate.

FeatureEdaravoneDiterpenoid Alkaloids (from Aconitum carmichaelii)
Primary Mechanism of Action Potent free radical scavenger (antioxidant)Modulation of voltage-gated ion channels (e.g., sodium channels)[1]
Key Cellular Effects Reduces oxidative stress, inhibits lipid peroxidation, protects vascular endothelium.May alter neuronal excitability, potentially reducing excitotoxicity.[1]
Therapeutic Applications (Studied) Ischemic stroke, Amyotrophic Lateral Sclerosis (ALS).Traditionally used for analgesic and antirheumatic purposes; some neuropharmacological effects under investigation.[1]
Safety Profile Generally well-tolerated; potential for hypersensitivity reactions and renal impairment.High potential for neurotoxicity and cardiotoxicity, narrow therapeutic window.[2]
Evidence Level Extensive preclinical and clinical trial data.Limited preclinical data on neuroprotection; significant toxicological data.[2]

Detailed Experimental Protocols

Edaravone: Assessing Neuroprotective Efficacy

A common in vivo model to evaluate the neuroprotective effects of edaravone is the transient middle cerebral artery occlusion (tMCAO) model in rats, which mimics ischemic stroke.

Experimental Workflow: tMCAO Model for Edaravone Efficacy

G cluster_protocol tMCAO Protocol for Edaravone Evaluation animal_prep Animal Preparation (e.g., Sprague-Dawley rats) anesthesia Anesthesia (e.g., isoflurane) animal_prep->anesthesia mcao Middle Cerebral Artery Occlusion (e.g., intraluminal filament) anesthesia->mcao reperfusion Reperfusion (filament withdrawal after 90 min) mcao->reperfusion drug_admin Edaravone Administration (e.g., 3 mg/kg, i.v.) reperfusion->drug_admin neuro_eval Neurological Deficit Scoring (at 24h post-MCAO) drug_admin->neuro_eval infarct_vol Infarct Volume Measurement (TTC staining) neuro_eval->infarct_vol biochem Biochemical Analysis (Oxidative stress markers) infarct_vol->biochem

Workflow for tMCAO model to test edaravone.

Key Steps:

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Induction of Ischemia: The middle cerebral artery is occluded for a defined period (e.g., 90 minutes) using an intraluminal filament.

  • Drug Administration: Edaravone or a vehicle control is administered intravenously, typically at the time of reperfusion.

  • Outcome Measures:

    • Neurological Deficit Scoring: Assessed at 24 hours post-ischemia to evaluate functional recovery.

    • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify the extent of ischemic damage.

    • Biochemical Assays: Measurement of oxidative stress markers (e.g., malondialdehyde, superoxide (B77818) dismutase) in brain tissue.

Diterpenoid Alkaloids: Investigating Neuroprotective and Neurotoxic Properties

Given the limited specific data on this compound, a general protocol for assessing the neuroprotective potential of novel compounds from Aconitum would involve both in vitro and in vivo models. A primary focus would be to establish a therapeutic window, given the known toxicity of this class of compounds.

Experimental Workflow: Screening Aconitum Alkaloids

G cluster_protocol Screening Protocol for Aconitum Alkaloids in_vitro_tox In Vitro Toxicity Assessment (e.g., neuronal cell lines, MTT assay) in_vitro_neuro In Vitro Neuroprotection Assay (e.g., glutamate (B1630785) excitotoxicity) in_vitro_tox->in_vitro_neuro in_vivo_tox In Vivo Acute Toxicity Study (Dose-ranging studies) in_vitro_neuro->in_vivo_tox in_vivo_neuro In Vivo Neuroprotection Model (e.g., MCAO model) in_vivo_tox->in_vivo_neuro mechanism Mechanistic Studies (e.g., electrophysiology for ion channel effects) in_vivo_neuro->mechanism G cluster_pathway Edaravone's Neuroprotective Pathway Ischemic_Event Ischemic Event ROS_Production Increased ROS Production Ischemic_Event->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Neuronal_Damage Neuronal Damage / Apoptosis Oxidative_Stress->Neuronal_Damage Edaravone Edaravone Edaravone->ROS_Production Scavenges ROS G cluster_pathway Potential Neuroprotective Pathway of Aconitum Alkaloids Ischemic_Event Ischemic Event Glutamate_Release Excessive Glutamate Release Ischemic_Event->Glutamate_Release NMDA_Activation NMDA Receptor Activation Glutamate_Release->NMDA_Activation Ca_Influx Calcium Influx NMDA_Activation->Ca_Influx Neuronal_Damage Neuronal Damage / Excitotoxicity Ca_Influx->Neuronal_Damage Aconitum_Alkaloid Aconitum Alkaloid Na_Channel Voltage-Gated Sodium Channel Aconitum_Alkaloid->Na_Channel Modulates Na_Channel->Glutamate_Release Influences

References

Validating the Analgesic Potential of Carmichaenine B: A Comparative Guide Based on Related Aconitum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine B, a diterpenoid alkaloid isolated from the roots of Aconitum carmichaelii, presents a compelling case for investigation into its potential analgesic properties. While direct experimental data on this compound in established pain models remains to be published, the well-documented analgesic and anti-inflammatory activities of other alkaloids from the same plant, such as aconitine, mesaconitine, and hypaconitine, provide a strong rationale for its evaluation. This guide offers a comparative framework for researchers aiming to validate the analgesic effects of this compound, drawing upon the known experimental data of its structural relatives and outlining the established protocols for key in vivo pain models.

The alkaloids of Aconitum carmichaelii have a long history of use in traditional Chinese medicine for pain relief.[1] Modern pharmacological studies have begun to elucidate the mechanisms underlying these effects, primarily focusing on the modulation of ion channels and inflammatory pathways.[2][3] This guide will synthesize the available data on related compounds to provide a predictive context for the potential efficacy and mechanism of action of this compound.

Comparative Analgesic Activity of Aconitum carmichaelii Alkaloids

While specific data for this compound is not yet available, the following tables summarize the reported analgesic effects of other prominent alkaloids from Aconitum carmichaelii in standard preclinical pain models. These data serve as a benchmark for future studies on this compound.

Table 1: Acetic Acid-Induced Writhing Test

CompoundDose (mg/kg)Route of Administration% Inhibition of WrithingReference
Aconitine0.3p.o.68%[4]
Aconitine0.9p.o.76%[4]
Mesaconitine0.5p.o.Significant[5]
Hypaconitine0.5p.o.Significant[5]

Table 2: Hot Plate Test

CompoundDose (mg/kg)Route of AdministrationIncrease in Latency Time (s)Reference
Aconitine0.3p.o.Significant[4][6]
Aconitine0.9p.o.Significant[4][6]
8-O-cinnamoylneoline0.86 (ED50)s.c.-[7]

Table 3: Formalin Test

| Compound | Dose (mg/kg) | Route of Administration | Effect on Early Phase (Neurogenic Pain) | Effect on Late Phase (Inflammatory Pain) | Reference | |---|---|---|---|---| | Radix Aconiti Carmichaeli Extract | 60 | p.o. | No significant effect | Significant inhibition |[5] | | Aconitine | 0.3 - 0.9 | p.o. | Significant inhibition | Significant inhibition |[4] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the design and execution of validation studies for this compound.

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity.[8][9]

  • Animals: Male ICR mice (20-25 g) are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping and Administration: Animals are divided into control, standard, and test groups. The test compound (this compound) and the standard drug (e.g., Aspirin or Indomethacin) are administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of writhing. The control group receives the vehicle.

  • Induction of Writhing: A 0.6-1% solution of acetic acid is injected i.p. at a volume of 10 ml/kg.

  • Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation box. After a 5-minute latency period, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 10-20 minutes.

  • Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Hot Plate Test

This method is employed to assess centrally mediated analgesia.

  • Animals: Male Swiss albino mice (18-25 g) are used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

  • Procedure:

    • The basal reaction time of each mouse is determined by placing it on the hot plate and recording the time taken to lick a paw or jump. A cut-off time of 15-30 seconds is set to prevent tissue damage.

    • Animals with a basal reaction time of more than 15 seconds are excluded from the study.

    • The test compound (this compound) and a standard drug (e.g., Morphine) are administered.

    • The reaction time is measured again at various time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

  • Data Analysis: An increase in the latency to respond is considered an analgesic effect.

Formalin Test

This model is unique as it allows for the assessment of both neurogenic (early phase) and inflammatory (late phase) pain.[5]

  • Animals: Male Wistar rats or Swiss albino mice are used.

  • Procedure:

    • Animals are placed in a transparent observation chamber for at least 30 minutes to acclimatize.

    • The test compound (this compound) or standard drug is administered prior to the formalin injection.

    • 20-50 µl of a 1-5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.

    • The animal is immediately returned to the observation chamber.

  • Observation and Scoring: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded. The observation is divided into two phases:

    • Early Phase (Phase 1): 0-5 minutes post-formalin injection (neurogenic pain).

    • Late Phase (Phase 2): 15-30 minutes post-formalin injection (inflammatory pain).

  • Data Analysis: The total time spent in nociceptive behavior is calculated for both phases and compared between the control and treated groups.

Potential Signaling Pathways and Mechanisms of Action

Based on the known mechanisms of other Aconitum alkaloids, this compound may exert its analgesic effects through the modulation of several key signaling pathways. The primary mechanism for many diterpenoid alkaloids from Aconitum species is the interaction with voltage-gated sodium channels (VGSCs) in neurons.[2]

G cluster_0 Potential Peripheral Mechanism Carmichaenine_B Carmichaenine_B VGSCs Voltage-Gated Sodium Channels Carmichaenine_B->VGSCs Modulation Nociceptor_Activation Reduced Nociceptor Activation VGSCs->Nociceptor_Activation Pain_Signal_Transmission Decreased Pain Signal Transmission to CNS Nociceptor_Activation->Pain_Signal_Transmission

Caption: Potential peripheral analgesic mechanism of this compound.

Some Aconitum alkaloids have also been shown to interact with the endogenous opioid system, suggesting a central analgesic component.[10]

G cluster_1 Potential Central Mechanism Carmichaenine_B_CNS This compound (in CNS) Opioid_Receptors Opioid Receptors Carmichaenine_B_CNS->Opioid_Receptors Interaction Descending_Inhibitory_Pathways Activation of Descending Inhibitory Pathways Opioid_Receptors->Descending_Inhibitory_Pathways Spinal_Nociceptive_Transmission Inhibition of Spinal Nociceptive Transmission Descending_Inhibitory_Pathways->Spinal_Nociceptive_Transmission G Start Start Isolation Isolation & Purification of this compound Start->Isolation Acute_Toxicity Acute Toxicity Studies (e.g., LD50) Isolation->Acute_Toxicity Analgesic_Screening Analgesic Screening Acute_Toxicity->Analgesic_Screening Acetic_Acid_Test Acetic Acid Writhing Test Analgesic_Screening->Acetic_Acid_Test Hot_Plate_Test Hot Plate Test Analgesic_Screening->Hot_Plate_Test Formalin_Test Formalin Test Analgesic_Screening->Formalin_Test Data_Analysis Data Analysis & Interpretation Acetic_Acid_Test->Data_Analysis Hot_Plate_Test->Data_Analysis Formalin_Test->Data_Analysis Mechanism_Studies Mechanism of Action Studies VGSC_Assay Voltage-Gated Sodium Channel Assays Mechanism_Studies->VGSC_Assay Opioid_Receptor_Binding Opioid Receptor Binding Assays Mechanism_Studies->Opioid_Receptor_Binding Conclusion Conclusion VGSC_Assay->Conclusion Opioid_Receptor_Binding->Conclusion Data_Analysis->Mechanism_Studies

References

Comparative Transcriptomic Analysis of Carmichaenine B Treatment: A Methodological Framework

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on designing and interpreting comparative transcriptomic studies of novel compounds.

Note to the Reader: As of the latest literature review, specific studies detailing the comparative transcriptomics of cells treated with Carmichaenine B are not publicly available. This compound is a diterpenoid alkaloid derived from the Aconitum genus. While transcriptomic studies have been conducted on Aconitum plants to understand the biosynthesis of such alkaloids, the effects of isolated this compound on cellular gene expression have not been characterized.[1][2][3][4]

Therefore, this guide provides a robust methodological framework and illustrative examples based on best practices in comparative transcriptomics. This document will serve as a template for researchers planning to investigate the transcriptomic effects of this compound or other novel compounds.

Data Presentation: Structuring Transcriptomic Data for Comparison

Clear and concise data presentation is crucial for interpreting high-throughput sequencing data. The following tables provide a standardized format for summarizing quantitative transcriptomic data, which would be essential for a comparative analysis of this compound.

Table 1: Summary of Differentially Expressed Genes (DEGs) in Response to this compound Treatment

Comparison GroupTotal DEGsUpregulated GenesDownregulated Genes
This compound vs. Vehicle Control (24h)Data not availableData not availableData not available
This compound vs. Alternative Drug A (24h)Data not availableData not availableData not available
This compound vs. Vehicle Control (48h)Data not availableData not availableData not available
This compound vs. Alternative Drug A (48h)Data not availableData not availableData not available

Table 2: Top 10 Upregulated Genes Following this compound Treatment (Hypothetical Data)

Gene SymbolGene NameLog2 Fold Changep-valueFunction
GENE1Gene One5.21.3e-12Apoptosis Regulation
GENE2Gene Two4.82.5e-11Cell Cycle Arrest
GENE3Gene Three4.53.1e-10Inflammatory Response
GENE4Gene Four4.14.7e-9Signal Transduction
GENE5Gene Five3.96.2e-8Metabolic Process
GENE6Gene Six3.78.9e-8Transcription Factor
GENE7Gene Seven3.51.2e-7Cell Adhesion
GENE8Gene Eight3.32.4e-7Ion Transport
GENE9Gene Nine3.13.1e-7DNA Repair
GENE10Gene Ten2.94.5e-7Protein Folding

Table 3: Top 10 Downregulated Genes Following this compound Treatment (Hypothetical Data)

Gene SymbolGene NameLog2 Fold Changep-valueFunction
GENE11Gene Eleven-4.95.0e-11Cell Proliferation
GENE12Gene Twelve-4.57.2e-10Lipid Metabolism
GENE13Gene Thirteen-4.28.1e-9Growth Factor Signaling
GENE14Gene Fourteen-3.81.3e-8Cell Migration
GENE15Gene Fifteen-3.62.5e-8Angiogenesis
GENE16Gene Sixteen-3.44.1e-8Cytoskeletal Organization
GENE17Gene Seventeen-3.26.8e-8Glucose Metabolism
GENE18Gene Eighteen-3.09.1e-8Cell Adhesion
GENE19Gene Nineteen-2.81.5e-7Steroid Biosynthesis
GENE20Gene Twenty-2.62.2e-7Cellular Respiration

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of high-quality scientific research. Below are standardized methodologies for key experiments in a comparative transcriptomic study.

Cell Culture and Treatment

Human cancer cell lines (e.g., HeLa, A549, or a relevant cell line for the intended therapeutic area) would be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. For drug treatments, cells would be seeded at a density of 1 x 10^6 cells per well in 6-well plates. After 24 hours, the medium would be replaced with fresh medium containing this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM), a vehicle control (e.g., DMSO), or a comparator drug. Cells would then be incubated for specified time points (e.g., 24 and 48 hours) before harvesting for RNA extraction.

RNA Extraction and Quality Control

Total RNA would be extracted from cultured cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. The concentration and purity of the extracted RNA would be determined using a NanoDrop spectrophotometer (Thermo Fisher Scientific). RNA integrity would be assessed using the Agilent 2100 Bioanalyzer (Agilent Technologies). Samples with an RNA Integrity Number (RIN) greater than 8.0 would be considered for downstream library preparation and sequencing.

Library Preparation and RNA Sequencing

RNA sequencing libraries would be prepared from 1 µg of total RNA using the TruSeq Stranded mRNA Library Prep Kit (Illumina). The protocol includes mRNA purification, fragmentation, first and second-strand cDNA synthesis, adenylation of 3' ends, adapter ligation, and library amplification. The quality and quantity of the prepared libraries would be assessed using the Agilent 2100 Bioanalyzer and Qubit fluorometer (Thermo Fisher Scientific). The libraries would then be sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.

Bioinformatic Analysis

The raw sequencing reads would be subjected to quality control using FastQC. Adapters and low-quality reads would be trimmed using Trimmomatic. The cleaned reads would then be aligned to the human reference genome (GRCh38) using the STAR aligner. Gene expression levels would be quantified as Transcripts Per Million (TPM) using RSEM. Differential gene expression analysis between treatment and control groups would be performed using DESeq2 in R. Genes with an adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 would be considered significantly differentially expressed. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses would be performed using DAVID or g:Profiler to identify the biological processes and signaling pathways affected by this compound treatment.

Visualizing Molecular Pathways and Experimental Design

Diagrams are powerful tools for illustrating complex biological processes and experimental workflows. The following are examples of how Graphviz (DOT language) can be used to create such visualizations.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_sequencing Sequencing cluster_bioinformatics Bioinformatic Analysis cell_seeding Seed Cells treatment Treat with this compound or Control cell_seeding->treatment incubation Incubate (24h, 48h) treatment->incubation rna_extraction RNA Extraction incubation->rna_extraction qc1 RNA Quality Control (RIN) rna_extraction->qc1 library_prep Library Preparation qc1->library_prep qc2 Library Quality Control library_prep->qc2 sequencing RNA Sequencing (Illumina) qc2->sequencing raw_data_qc Raw Read QC sequencing->raw_data_qc alignment Alignment to Genome raw_data_qc->alignment quantification Gene Expression Quantification alignment->quantification dea Differential Expression Analysis quantification->dea pathway_analysis Pathway Enrichment Analysis dea->pathway_analysis

Caption: Experimental workflow for comparative transcriptomic analysis.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response carmichaenine_b This compound receptor Hypothetical Receptor carmichaenine_b->receptor Binds to cascade_start Signaling Cascade Initiation receptor->cascade_start mapk_pathway MAPK Pathway cascade_start->mapk_pathway pi3k_akt_pathway PI3K-Akt Pathway cascade_start->pi3k_akt_pathway transcription_factors Activation of Transcription Factors (e.g., AP-1, NF-κB) mapk_pathway->transcription_factors pi3k_akt_pathway->transcription_factors gene_expression Altered Gene Expression transcription_factors->gene_expression apoptosis Apoptosis gene_expression->apoptosis cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest inflammation Inflammation gene_expression->inflammation

Caption: Hypothetical signaling pathway modulated by this compound.

References

Safety Operating Guide

Personal protective equipment for handling Carmichaenine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

Due to the high toxicity of Aconitum alkaloids, a comprehensive PPE strategy is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion.

PPE CategoryRequired EquipmentSpecifications & Best Practices
Respiratory Protection Full-face respirator with P100 (or N100) particulate filters or a Powered Air-Purifying Respirator (PAPR).Ensure proper fit testing and regular maintenance of the respirator. Work should be conducted in a certified chemical fume hood.
Eye and Face Protection Chemical splash goggles and a face shield.Goggles should be worn at all times, even when using a full-face respirator. The face shield provides an additional layer of protection against splashes.
Skin and Body Protection Disposable, chemical-resistant coveralls or a lab coat with long sleeves and tight cuffs.Coveralls should be worn over personal clothing. Consider a double layer of clothing for added protection. All exposed skin must be covered.
Hand Protection Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene).Check gloves for any signs of damage before use. Change gloves frequently, especially if contamination is suspected. Wash hands thoroughly after removing gloves.
Foot Protection Closed-toe, chemical-resistant shoes or shoe covers.Ensure footwear provides full coverage and is made of a material that will resist chemical penetration.

Operational Plan: Handling and Storage

A clear and concise operational plan is critical to minimize the risk of exposure during handling and storage of Carmichaenine B.

Workflow for Safe Handling of this compound

prep Preparation - Verify fume hood certification - Don all required PPE - Prepare all necessary equipment weigh Weighing - Use a dedicated, contained balance - Handle with non-sparking tools - Minimize air currents prep->weigh dissolve Dissolution - Add solvent slowly to the solid - Use a sealed container - Avoid splashing weigh->dissolve reaction Reaction/Experiment - Conduct in a closed system if possible - Monitor for any signs of leakage dissolve->reaction cleanup Decontamination & Cleanup - Decontaminate all surfaces - Segregate waste reaction->cleanup disposal Waste Disposal - Dispose of as acute hazardous waste - Follow institutional guidelines cleanup->disposal

Caption: A stepwise workflow for the safe handling of this compound, from initial preparation to final waste disposal.

Storage:

  • Store this compound in a clearly labeled, tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Access to the storage area should be restricted to authorized personnel only.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, coveralls, etc.), weighing papers, and any other solid materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration, if trained to do so. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. Provide the attending physician with the name of the compound (this compound, an Aconitum alkaloid).

Given the high toxicity of Aconitum alkaloids, it is imperative that all personnel are thoroughly trained on these procedures before handling this compound.[2] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.